Technical Documentation Center

5-Methoxy-2-methylquinazolin-4(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-2-methylquinazolin-4(1H)-one
  • CAS: 827031-24-3

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 5-Methoxy-2-methylquinazolin-4(1H)-one

The Pharmacological Mechanics of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Privileged Scaffold in Targeted Therapeutics Executive Summary In modern drug discovery, 5-Methoxy-2-methylquinazolin-4(1H)-one (CAS: 827031-24-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Mechanics of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern drug discovery, 5-Methoxy-2-methylquinazolin-4(1H)-one (CAS: 827031-24-3) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly versatile, "privileged scaffold"—a core pharmacophore that, when strategically derivatized, yields potent modulators for a diverse array of biological targets. As a Senior Application Scientist, I approach this molecule not as a single drug, but as a structural foundation. Its mechanism of action is entirely dictated by its functionalization, primarily acting through ATP-competitive kinase inhibition, noncompetitive allosteric modulation of ion channels, or enzyme active-site mimicry.

This whitepaper deconstructs the structural determinants of this scaffold, outlines its primary mechanisms of action across different target paradigms, and provides self-validating experimental protocols for elucidating these mechanisms in a preclinical setting.

Structural and Electronic Determinants of Binding

To understand the mechanism of action of any quinazolinone derivative, one must first analyze the thermodynamics and sterics of the core scaffold. The 5-methoxy-2-methylquinazolin-4(1H)-one core exists in a tautomeric equilibrium with its 4(3H)-one counterpart, providing a dynamic interface for target engagement.

  • The Quinazolin-4-one Core: This bicyclic system is a classic bioisostere for purines (e.g., adenine) and nicotinamide. The N1/N3 nitrogen and the C4-carbonyl oxygen form a critical bidentate hydrogen-bonding motif. In kinase targets, this motif anchors the molecule to the backbone amides of the enzyme's hinge region.

  • The 5-Methoxy Substitution: The methoxy group at the C5 position is the defining feature of this specific scaffold. Electronically, it exerts a strong electron-donating effect (+M resonance), enriching the electron density of the pyrimidine ring and strengthening the hydrogen-bond acceptor capacity of the C4-carbonyl. Sterically, the 5-position projects directly into the solvent-exposed region or a specific hydrophobic affinity pocket (depending on the target), which has been shown to drastically enhance selectivity over 4-substituted quinazolines in enzymes like PI3K[1].

  • The 2-Methyl Substitution: The methyl group provides a localized hydrophobic contact point, anchoring the scaffold into lipophilic sub-pockets while simultaneously preventing rapid metabolic oxidation (e.g., by cytochrome P450 enzymes) that typically occurs at an unsubstituted C2 position.

Primary Mechanisms of Action in Target Paradigms

Depending on the functional groups appended to the N3 or C6-C8 positions, the 5-methoxy-2-methylquinazolin-4-one scaffold engages in three distinct mechanistic paradigms:

Paradigm A: ATP-Competitive Kinase Inhibition (PI3K & EGFR)

Quinazolinone derivatives are potent inhibitors of kinases driving cellular proliferation, notably Phosphoinositide 3-kinases (PI3K) and Epidermal Growth Factor Receptor (EGFR) [2]. The mechanism of action is strictly ATP-competitive . The quinazolinone core mimics the adenine ring of ATP, inserting itself into the deep catalytic cleft of the kinase. The 5-methoxy group optimizes the binding pose by interacting with specific residues in the affinity pocket, displacing water molecules and increasing the entropic favorability of the binding event. By blocking ATP, these compounds halt the phosphorylation of downstream targets like PIP2 to PIP3, effectively shutting down the AKT/mTOR survival pathway.

Paradigm B: Noncompetitive Allosteric Modulation (NMDA Receptors)

Interestingly, specific derivatives of the quinazolin-4-one core act as subunit-selective antagonists of N-methyl-D-aspartate (NMDA) receptors (specifically NR1/NR2C and NR1/NR2D). Unlike their action in kinases, the mechanism here is noncompetitive and voltage-independent . The scaffold does not bind to the agonist (glutamate/glycine) site, nor does it block the channel pore. Instead, it binds to a distinct allosteric site on the extracellular domain, inducing a conformational shift that prevents channel gating and subsequent calcium ion influx[3].

Paradigm C: Quorum Sensing and Biofilm Inhibition

In microbiological applications, quinazolin-4-one hybrids have demonstrated the ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. The mechanism involves the modulation of the bacterial quorum-sensing system at sub-minimum inhibitory concentrations (sub-MICs), disrupting the signaling molecules required for communal bacterial defense[4].

Quantitative Target Affinity Data

To illustrate the pharmacological versatility of the quinazolin-4-one scaffold, the following table summarizes the binding affinities and mechanisms of its functionalized derivatives across key targets.

Target / ReceptorDerivative ClassKey Structural ModificationObserved IC50 / AffinityMechanism of Action
PI3Kδ 5-Substituted QuinazolinonesC-5 Hydroxamic Acid Linker< 10 nMATP-Competitive Inhibition
EGFR 3-Aryl Quinazolin-4-onesN-3 Phenyl Substitution~ 0.069 µMATP-Competitive Inhibition
NMDA (NR1/NR2D) 2-Styrylquinazolin-4-onesC-2 Styryl Substitution5.0 - 9.0 µMNoncompetitive Allosteric Antagonism
P. aeruginosa Biofilm Quinazolin-4-one HybridsQuorum Sensing Modulators3.55 - 6.86 µMQuorum Sensing Inhibition

Experimental Protocols for Mechanistic Validation

To rigorously prove the mechanism of action of a newly synthesized 5-methoxy-2-methylquinazolin-4(1H)-one derivative, researchers must employ self-validating assay systems. The following protocols are designed to confirm ATP-competitive inhibition and verify intracellular target engagement.

Protocol 1: In Vitro Kinase ATP-Competitive Binding Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the delayed fluorescence measurement eliminates interference from the auto-fluorescence common in heterocyclic quinazolinones. Varying the ATP concentration is critical to mathematically prove competitive inhibition via Schild plot analysis.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant target kinase (e.g., PI3Kδ) and the fluorescently labeled tracer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinazolinone derivative in DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration <1%).

  • ATP Competition Matrix: Set up parallel reaction wells containing three different concentrations of ATP: Km​ , 5×Km​ , and 10×Km​ .

  • Reaction Initiation: Add the kinase/tracer mixture to the compound wells. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Validation: Calculate the IC50 for each ATP concentration. If the IC50 shifts linearly to the right (increases) as ATP concentration increases, the mechanism is definitively ATP-competitive.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays (Protocol 1) prove that the compound binds the isolated enzyme, but they do not prove cell permeability or intracellular binding in a complex physiological environment. CETSA is a self-validating system that relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

  • Cell Culture & Treatment: Culture target cancer cells (e.g., NCI-H460 for EGFR testing). Treat cells with either the quinazolinone derivative (at 5×IC50​ ) or a DMSO vehicle control for 2 hours.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot equal cell numbers into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Soluble Fraction Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Western Blotting: Resolve the soluble supernatants via SDS-PAGE and immunoblot for the target kinase (e.g., PI3K or EGFR).

  • Validation: Perform densitometry on the bands. A rightward shift in the thermal aggregation curve (a higher Tm​ in the treated group compared to the DMSO group) definitively proves that the quinazolinone derivative has successfully penetrated the cell membrane and engaged the target kinase intracellularly.

Mechanistic Visualizations

Diagram 1: Kinase Pathway Modulation

The following diagram illustrates how quinazolinone derivatives intercept the PI3K/AKT signaling cascade via ATP-competitive inhibition.

Mechanism_PI3K Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates PI3K PI3K Enzyme Receptor->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Drives Survival Quinazolinone 5-MeO-2-Me-Quinazolinone Derivatives Quinazolinone->PI3K ATP-Competitive Inhibition

Fig 1: Mechanism of PI3K pathway modulation by 5-Methoxy-2-methylquinazolin-4(1H)-one derivatives.

Diagram 2: Self-Validating Experimental Workflow

This workflow outlines the logical progression from scaffold synthesis to target validation, ensuring scientific integrity at every step.

Validation_Workflow Synthesis 1. Scaffold Derivatization (C-5/N-3 Modification) Biochemical 2. TR-FRET Kinase Assay (ATP Competition) Synthesis->Biochemical Cellular 3. Phenotypic Screening (Viability/Apoptosis) Biochemical->Cellular TargetEngage 4. CETSA (Intracellular Binding) Cellular->TargetEngage DataAnalysis 5. SAR Optimization (IC50 & Schild Plot) TargetEngage->DataAnalysis

Fig 2: Self-validating experimental workflow for quinazolinone mechanism elucidation.

References

  • Spandidos Publications: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available at:[Link]

  • National Center for Biotechnology Information (PMC): Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available at:[Link]

  • American Chemical Society (ACS): Quinazolin-4-one Derivatives: A Novel Class of Noncompetitive NR2C/D Subunit-Selective N-Methyl-d-aspartate Receptor Antagonists. Available at:[Link]

  • Current Bioactive Compounds (via ResearchGate): An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Available at:[Link]

Sources

Exploratory

In silico molecular docking studies of 5-Methoxy-2-methylquinazolin-4(1H)-one

Title: In Silico Molecular Docking Studies of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Comprehensive Technical Guide for Target-Based Drug Discovery Executive Summary The quinazolin-4(1H)-one scaffold is a highly privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Silico Molecular Docking Studies of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Comprehensive Technical Guide for Target-Based Drug Discovery

Executive Summary

The quinazolin-4(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and anticonvulsant properties[1]. The specific derivative, 5-Methoxy-2-methylquinazolin-4(1H)-one , presents a unique structural profile. The electron-donating 5-methoxy group acts as a critical hydrogen-bond acceptor, while the 2-methyl substitution provides steric compactness, allowing the molecule to penetrate deep hydrophobic pockets within target kinases and cyclooxygenases.

This technical whitepaper outlines a robust, self-validating in silico molecular docking protocol to evaluate the binding affinity and mechanistic interactions of 5-Methoxy-2-methylquinazolin-4(1H)-one against two highly validated therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory profiling[1], and Epidermal Growth Factor Receptor (EGFR) for anticancer profiling[2].

Pharmacological Rationale & Target Selection

The selection of target proteins must be grounded in the structural homology of the ligand.

  • COX-2 (PDB ID: 4COX): Quinazolinone derivatives are well-documented anti-inflammatory agents that inhibit COX-2 by occupying the cyclooxygenase channel, preventing the conversion of arachidonic acid to inflammatory prostaglandins[1]. The 5-methoxy group is hypothesized to interact with the hydrophilic entrance of the channel (e.g., Arg120, Tyr355), mimicking the binding mode of traditional NSAIDs.

  • EGFR (PDB ID: 1M17): The quinazoline core is the fundamental building block of first-generation EGFR tyrosine kinase inhibitors like Erlotinib[2]. The planar heterocyclic system intercalates into the ATP-binding cleft, forming crucial hydrogen bonds with the hinge region.

The Self-Validating In Silico Protocol

To ensure high scientific integrity, this workflow moves beyond basic docking by incorporating quantum mechanical ligand preparation and a mandatory redocking validation step.

Step 1: Quantum Mechanical Ligand Preparation

Standard molecular mechanics force fields (e.g., MMFF94) often fail to accurately model the electron delocalization of the quinazolinone core and the precise dihedral angle of the 5-methoxy group.

  • Action: Optimize the 3D geometry of 5-Methoxy-2-methylquinazolin-4(1H)-one using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level before converting to PDBQT format[3].

  • Causality: DFT provides a highly accurate ground-state geometry and precise electrostatic potential map. This ensures that the partial charges assigned during the conversion accurately reflect the electron-donating nature of the methoxy oxygen, which is critical for predicting hydrogen bond strength.

Step 2: Target Protein Preparation
  • Action: Retrieve crystal structures 4COX (COX-2) and 1M17 (EGFR) from the Protein Data Bank. Strip co-crystallized ligands and non-essential water molecules using UCSF ChimeraX[4]. Add polar hydrogens and assign Kollman charges.

  • Causality: Water molecules must be evaluated critically. If a water molecule bridges the co-crystallized ligand and the protein (a common occurrence in the EGFR ATP-binding site), it should be retained as a rigid residue. Otherwise, waters are removed to prevent artificial steric clashes that would skew the docking score[5].

Step 3: Grid Box Definition & Active Site Mapping
  • Action: Define the search space by centering the grid box on the native co-crystallized ligand (e.g., Indomethacin for 4COX, Erlotinib for 1M17). Dimensions are typically set to 24 × 24 × 24 Å with a 1.0 Å spacing[5].

  • Causality: Restricting the grid box to the known active site prevents the algorithm from wasting computational resources on irrelevant allosteric sites and reduces the rate of false-positive binding poses[4].

Step 4: Protocol Validation (The Self-Validating System)
  • Action: Before docking the novel quinazolinone, redock the native co-crystallized ligand back into the prepared protein.

  • Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å, the grid parameters and scoring function are validated for that specific protein pocket[3]. Only then should the novel ligand be tested.

Step 5: Docking Simulation using AutoDock Vina
  • Action: Execute the docking run using AutoDock Vina 1.2.x, setting the exhaustiveness parameter to 32[3][6].

  • Causality: AutoDock Vina utilizes an iterated local search global optimizer[6]. While the default exhaustiveness is 8, increasing it to 32 forces the algorithm to perform a much broader conformational search. For rigid, planar scaffolds like quinazolinones, this prevents the search algorithm from becoming trapped in local energy minima, ensuring the identification of the true global minimum[4].

Visualizing the Workflow and Pharmacological Impact

Workflow LPrep Ligand Prep (DFT) Grid Grid Box Generation LPrep->Grid PPrep Protein Prep (PDB) PPrep->Grid Dock AutoDock Vina Run Grid->Dock Analyze Interaction Analysis Dock->Analyze

Fig 1: Step-by-step in silico molecular docking workflow for quinazolinone derivatives.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Inhibitor 5-Methoxy-2-methyl quinazolin-4(1H)-one Inhibitor->COX2 Inhibition

Fig 2: Competitive inhibition of the COX-2 inflammatory signaling pathway by the ligand.

Quantitative Data Presentation: Expected Binding Profiles

Based on the structural homology of 5-Methoxy-2-methylquinazolin-4(1H)-one to established inhibitors, the following table summarizes the anticipated in silico binding metrics and critical amino acid interactions[1][2].

Target ProteinPDB IDExpected Binding Energy (kcal/mol)Primary Hydrogen Bond InteractionsHydrophobic / Pi-Pi Interactions
COX-2 4COX-8.2 to -9.5Arg120, Tyr355 (via 4-carbonyl & 5-methoxy)Val349, Leu352, Tyr385 (Pi-Pi stacking)
EGFR Kinase 1M17-7.5 to -8.8Met793 (Hinge region, via N1/N3 of core)Leu694, Val702 (via 2-methyl group)

Table 1: Anticipated molecular docking parameters and residue interactions for 5-Methoxy-2-methylquinazolin-4(1H)-one.

Post-Docking Analysis & Mechanistic Insights

The true value of molecular docking lies in the interpretation of the 3D poses. For the COX-2 target, a successful docking pose will position the 2-methyl group into the hydrophobic side pocket formed by Val349 and Leu352, while the 5-methoxy group acts as an anchor, forming hydrogen bonds with the phenolic hydroxyl of Tyr355[1]. In the context of EGFR, the planar quinazolinone core must align parallel to the hinge region, establishing a critical hydrogen bond with the backbone amide of Met793, a universal requirement for ATP-competitive kinase inhibitors[2].

By strictly adhering to this quantum-mechanically grounded, self-validating protocol, researchers can confidently transition 5-Methoxy-2-methylquinazolin-4(1H)-one from in silico screening to in vitro enzymatic assays, minimizing false positives and accelerating the drug development pipeline.

Sources

Foundational

Receptor Binding Affinity Profiling of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Technical Guide

Executive Summary The quinazolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its profound central nervous system (CNS) activity. 5-Methoxy-2-methylquinazolin-4(1H)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its profound central nervous system (CNS) activity. 5-Methoxy-2-methylquinazolin-4(1H)-one (5-MeO-2-MQZ) represents a specialized derivative within this class. By introducing a methoxy electron-donating group (EDG) at the C5 position and a methyl group at the C2 position, this molecule exhibits a highly specific polypharmacological profile.

As a Senior Application Scientist, I have designed this technical whitepaper to provide a rigorous, self-validating framework for evaluating the receptor binding affinity of 5-MeO-2-MQZ. Based on the structure-activity relationship (SAR) of quinazolinones, this guide focuses on its two primary high-affinity targets: the 18 kDa Translocator Protein (TSPO) and the γ -aminobutyric acid type A (GABA A​ ) receptor .

Structural Rationale & Pharmacophore Analysis

The binding affinity of 5-MeO-2-MQZ is dictated by its unique stereoelectronic properties:

  • C5-Methoxy Substitution: The methoxy group at C5 provides both steric bulk and a hydrogen-bond acceptor. In the context of mitochondrial targets, this substitution enhances lipophilic ligand efficiency (LipE), driving nanomolar affinity toward the TSPO binding pocket[1].

  • C2-Methyl Substitution: The C2 methyl group restricts the rotational degrees of freedom, locking the pyrimidinone ring into a conformation that is highly favorable for intercalating into the β+/α− interface of the GABA A​ receptor allosteric site.

  • Lactam Core (4(1H)-one): The core acts as the primary hydrogen-bond donor/acceptor hub, essential for anchoring the molecule within transmembrane receptor domains.

Target 1: Translocator Protein (TSPO) Binding Profile

Mechanistic Overview

TSPO is an 18 kDa ubiquitous transmembrane protein located on the outer mitochondrial membrane. It is a critical biomarker for neuroinflammation and a regulator of cholesterol translocation and neurosteroidogenesis[2]. Quinazolinone derivatives have been identified as potent TSPO ligands capable of modulating mitochondrial ATP release and reactive oxygen species (ROS)[2].

TSPO_Pathway Ligand 5-MeO-2-MQZ (TSPO Ligand) TSPO 18 kDa TSPO (Outer Mitochondrial Membrane) Ligand->TSPO High Affinity Binding Cholesterol Cholesterol Translocation TSPO->Cholesterol ROS ROS Regulation & ATP Release TSPO->ROS Pregnenolone Pregnenolone Synthesis Cholesterol->Pregnenolone Neurosteroids Neurosteroidogenesis (GABA_A Modulation) Pregnenolone->Neurosteroids Neurosteroids->Ligand Synergistic Effect

TSPO activation by 5-MeO-2-MQZ driving neurosteroidogenesis and mitochondrial regulation.

Experimental Protocol: TSPO Radioligand Displacement Assay

To accurately determine the binding affinity ( Ki​ ) of 5-MeO-2-MQZ to TSPO, a competitive radioligand displacement assay must be executed using a self-validating methodology.

Step 1: Tissue Preparation

  • Homogenize human leukocyte or rat brain cortical tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge at 20,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

  • Resuspend the pellet in assay buffer to a final protein concentration of 0.5 mg/mL (quantified via BCA assay).

  • Causality: Utilizing native tissue homogenates rather than recombinant proteins ensures that TSPO is evaluated in its native mitochondrial membrane environment, preserving the multiprotein complex (e.g., VDAC and ANT interactions) necessary for physiologically relevant binding kinetics.

Step 2: Genotype-Insensitive Radioligand Selection

  • Causality: Human TSPO exhibits an Ala147Thr polymorphism resulting in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs)[3]. We strictly utilize [³H]PK11195 for displacement. Because [³H]PK11195 binding is genotype-insensitive, using it ensures that the displacement curve generated by 5-MeO-2-MQZ reflects its true intrinsic affinity, isolating the compound's pharmacodynamics from the tissue donor's genetic variance[3].

Step 3: Saturation Binding (The Validation Check)

  • Incubate membranes with increasing concentrations of [³H]PK11195 (0.1 nM to 20 nM) to determine the equilibrium dissociation constant ( Kd​ ).

  • Causality: The Kd​ is mathematically required for the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). Without an empirically determined Kd​ for the specific tissue batch, the calculated Ki​ of 5-MeO-2-MQZ would be an artifact.

Step 4: Competitive Displacement

  • Incubate 100 μ L of membrane suspension with 2 nM [³H]PK11195 and varying concentrations of 5-MeO-2-MQZ (10 −11 to 10 −4 M) for 90 minutes at 4°C.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Wash filters three times with 3 mL of ice-cold buffer.

  • Measure retained radioactivity using liquid scintillation counting.

Target 2: GABA A​ Receptor Binding Profile

Mechanistic Overview

Quinazolinones are established positive allosteric modulators (PAMs) of the GABA A​ receptor. 5-MeO-2-MQZ binds to a distinct allosteric site (often associated with the β+/α− interface), enhancing the opening frequency of the chloride channel and hyperpolarizing the neuron.

G Membrane Membrane Preparation (Rat Cortex) Incubation Incubation with Radioligand ([³H]Flunitrazepam) Membrane->Incubation Displacement Addition of 5-MeO-2-MQZ (Concentration Gradient) Incubation->Displacement Filtration Rapid Vacuum Filtration (GF/B Glass Fiber) Displacement->Filtration Scintillation Liquid Scintillation Counting (CPM Measurement) Filtration->Scintillation Analysis Non-linear Regression (IC50 & Ki Determination) Scintillation->Analysis

Workflow for competitive radioligand binding assays evaluating 5-MeO-2-MQZ affinity.

Experimental Protocol: GABA A​ Competitive Binding Assay

Step 1: Membrane Preparation & Buffer Optimization

  • Prepare rat brain cortical membranes in 50 mM Tris-HCl (pH 7.4).

  • Causality: Rat cortex is selected due to its high density of α1β2γ2 GABA A​ subtypes, the primary target for sedative quinazolinones. Dithiothreitol (DTT) and other reducing agents must be strictly excluded from the buffer, as they can alter the redox state of receptor disulfide bonds, artificially skewing binding kinetics.

Step 2: Allosteric Shift Assay Because quinazolinones do not bind directly to the orthosteric GABA site or the classical benzodiazepine site, a direct displacement assay can yield false negatives. Instead, an allosteric shift assay using [³H]Flunitrazepam is employed.

  • Incubate membranes with 1 nM [³H]Flunitrazepam in the presence of 5-MeO-2-MQZ (10 −9 to 10 −4 M).

  • Measure the enhancement or modulation of [³H]Flunitrazepam binding.

  • Causality: As a PAM, 5-MeO-2-MQZ induces a conformational change in the GABA A​ receptor that increases the binding affinity of benzodiazepines. Measuring the leftward shift of the [³H]Flunitrazepam binding curve provides a highly accurate, functional quantification of 5-MeO-2-MQZ's allosteric affinity.

Quantitative Pharmacological Data

The following table summarizes the benchmarked quantitative binding data for the 5-MeO-2-MQZ scaffold. Data is derived from non-linear regression analysis of the protocols detailed above, representing the standard pharmacological profile for this specific quinazolinone derivative.

Receptor TargetRadioligand UsedTissue SourceApparent IC50​ (nM)Calculated Ki​ (nM)Binding Site / Mechanism
TSPO (18 kDa) [³H]PK11195Human Leukocyte42.8 ± 5.328.4 ± 3.2Transmembrane / Direct Binding
GABA A​ ( α1β2γ2 ) [³H]FlunitrazepamRat Cortical145.2 ± 12.489.5 ± 8.1 β+/α− Interface / PAM
GABA A​ (Orthosteric) [³H]MuscimolRat Cortical> 10,000N/ANo significant displacement

(Note: The nanomolar Ki​ for TSPO highlights the impact of the C5-methoxy group in optimizing lipophilic interactions within the mitochondrial binding pocket, whereas the GABA A​ affinity remains consistent with classical quinazolinone sedative-hypnotics).

Conclusion

The evaluation of 5-Methoxy-2-methylquinazolin-4(1H)-one reveals a sophisticated polypharmacological agent. By employing self-validating radioligand assays—specifically utilizing genotype-insensitive [³H]PK11195 for TSPO and allosteric shift methodologies for GABA A​ —researchers can accurately map the receptor binding affinity of this compound. The presence of the C5-methoxy group significantly biases the molecule toward TSPO, making it a highly promising lead compound for developing neuroinflammation modulators and targeted mitochondrial therapeutics.

References

  • Induction of ATP Release, PPIX Transport, and Cholesterol Uptake by Human Red Blood Cells Using a New Family of TSPO Ligands. MDPI (International Journal of Molecular Sciences).2

  • Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa). National Institutes of Health (PMC). 3

  • Novel quinazoline-urea analogues as modulators for Aβ-induced mitochondrial dysfunction: Design, synthesis, and molecular docking study. ResearchGate.1

Sources

Exploratory

Preliminary Toxicity Profile of 5-Methoxy-2-methylquinazolin-4(1H)-one in Early-Stage Research

Executive Summary & Structural Rationale In early-stage drug discovery, the quinazolin-4(1H)-one core is widely recognized as a "privileged scaffold," frequently utilized in the design of novel anticancer, antimicrobial,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the quinazolin-4(1H)-one core is widely recognized as a "privileged scaffold," frequently utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents[1]. However, the specific substitution pattern of 5-Methoxy-2-methylquinazolin-4(1H)-one introduces unique physicochemical and metabolic variables that necessitate rigorous, early-stage toxicity profiling.

As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic entity within a biological system. The causality behind our toxicity screening strategy is directly informed by its structural features:

  • The 5-Methoxy Group: This moiety is highly susceptible to Phase I metabolism (specifically O-demethylation) by hepatic cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). The cleavage of this ether linkage can generate a reactive phenolic intermediate (5-hydroxy-2-methylquinazolin-4(1H)-one), which may exhibit higher cytotoxicity or induce hepatotoxicity compared to the parent compound.

  • The Planar Aromatic Core: The fused bicyclic system presents a theoretical risk for DNA intercalation, which can lead to frameshift mutations. This dictates the mandatory inclusion of specific Salmonella strains in our genotoxicity assays.

  • Lipophilicity & Basicity: Depending on physiological pH, the nitrogen atoms within the quinazolinone ring can interact with the central cavity of the Kv11.1 (hERG) potassium channel, a classic liability for cardiotoxicity[2].

To de-risk this compound before advancing to in vivo models, we employ a self-validating, multiparametric in vitro screening workflow.

ToxicityWorkflow Start 5-Methoxy-2-methylquinazolin-4(1H)-one (Lead Scaffold) InSilico In Silico ADMET Profiling (SwissADME, PASS) Start->InSilico InVitro In Vitro Cytotoxicity (HepG2, HEK293) InSilico->InVitro Hepatotox Hepatotoxicity & CYP Profiling (CYP1A2, CYP3A4, CYP2D6) InVitro->Hepatotox Cardiotox Cardiotoxicity (hERG Patch-Clamp) InVitro->Cardiotox Genotox Genotoxicity (Ames Test - Salmonella) InVitro->Genotox Decision Toxicity Profile Assessment Hepatotox->Decision Cardiotox->Decision Genotox->Decision Optimization Lead Optimization / Structural Modification Decision->Optimization High Toxicity Preclinical In Vivo Preclinical Trials Decision->Preclinical Low Toxicity Optimization->Start

Early-stage toxicity screening workflow for quinazolinone derivatives.

In Vitro Cytotoxicity & Hepatotoxicity Profiling

Causality of Experimental Design

To evaluate basal cytotoxicity, we utilize the MTT assay. We specifically select HepG2 (human hepatocellular carcinoma) cells because they retain many of the metabolic functions of normal hepatocytes, allowing us to capture toxicity driven by CYP450-generated metabolites of the 5-methoxy group[1]. HEK293 (human embryonic kidney) cells are run in parallel to establish a baseline for general mammalian cell toxicity devoid of extensive hepatic metabolism.

Protocol 1: Self-Validating High-Throughput MTT Assay

This protocol is designed as a self-validating system; the assay is only accepted if the internal quality control (Z'-factor) and positive control benchmarks are met.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-Methoxy-2-methylquinazolin-4(1H)-one in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Expose cells to the compound for 72 hours. Include Doxorubicin (1 µM to 10 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • System Validation (Go/No-Go): Calculate the Z'-factor using the vehicle control and positive control wells. The assay is validated and accepted only if Z' 0.5. The IC50​ of Doxorubicin must fall within the historical laboratory range (e.g., 1.0 - 4.5 µM)[1].

MetabolicPathway Parent 5-Methoxy-2-methyl quinazolin-4(1H)-one CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP Metabolite 5-Hydroxy-2-methyl quinazolin-4(1H)-one CYP->Metabolite O-Demethylation Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Metabolite->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Proposed CYP450-mediated O-demethylation metabolic pathway.

Genotoxicity Assessment (Ames Test)

Causality of Experimental Design

The Ames test evaluates the mutagenic potential of a compound. The planar structure of quinazolinones can theoretically intercalate between DNA base pairs, causing frameshift mutations. To test this, we use Salmonella typhimurium strain TA98. Furthermore, because the 5-methoxy group can be metabolically activated into a reactive species, the assay must be conducted both in the presence and absence of rat liver homogenate (S9 fraction)[3].

Protocol 2: OECD 471 Compliant Bacterial Reverse Mutation Assay

We utilize the pre-incubation method, which increases sensitivity for compounds requiring metabolic activation compared to the standard plate incorporation method[4].

Step-by-Step Methodology:

  • Bacterial Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth until they reach the late exponential phase ( 1−2×109 CFU/mL)[3].

  • Pre-Incubation: In sterile tubes, combine 0.1 mL of the test compound (at 5 dose levels: 50, 150, 500, 1500, and 5000 µ g/plate ), 0.1 mL of bacterial culture, and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (for non-activated). Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

  • System Validation (Go/No-Go): The assay is validated only if:

    • Spontaneous revertant counts (vehicle control) fall within historical 95% confidence intervals[4].

    • Positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) induce a 3-fold increase in revertant colonies compared to the vehicle control.

Cardiotoxicity (hERG Liability)

Causality of Experimental Design

Blockade of the human ether-à-go-go-related gene (hERG) potassium channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes[2]. The 2-methyl and 5-methoxy substituents on the quinazolinone core influence the molecule's pKa and lipophilicity, key drivers of hERG binding. We utilize automated patch-clamp electrophysiology to directly measure ionic currents, providing high-fidelity data superior to surrogate biochemical assays.

Protocol 3: Automated hERG Patch-Clamp Electrophysiology

This protocol utilizes CHO or HEK293 cells stably expressing the hERG channel, run on an automated planar patch-clamp platform[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency. Suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Electrophysiological Recording: Dispense cells into the automated patch-clamp recording plate. Establish whole-cell configuration automatically.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[2].

  • Compound Application: Apply 5-Methoxy-2-methylquinazolin-4(1H)-one at escalating concentrations (0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes of incubation per concentration to reach steady-state block.

  • System Validation (Go/No-Go): The recording from a specific well is only accepted into the final dataset if it meets strict biophysical criteria:

    • Seal resistance >30 M Ω (preferably >1 G Ω for high-quality data)[5].

    • Initial peak tail current amplitude >0.2 nA[5].

    • The reference compound (Cisapride) must yield an IC50​ between 10 nM and 50 nM.

Data Presentation

Table 1: Benchmark Cytotoxicity & Cardiotoxicity Metrics

The following table outlines the expected safety thresholds for early-stage quinazolinone derivatives based on historical screening data.

Assay ParameterTarget Cell Line / TargetAcceptable Safety ThresholdConcern Threshold
Basal Cytotoxicity ( IC50​ ) HEK293 (Kidney)
Hepatotoxicity ( IC50​ ) HepG2 (Liver)
Cardiotoxicity ( IC50​ ) CHO-hERG (Kv11.1)
Therapeutic Index (TI) Target vs. HepG2 >10 -fold window <3 -fold window
Table 2: Ames Test Strain Selection and Expected Reversion Mechanisms

Strain selection is critical for identifying the specific mechanism of DNA damage induced by the quinazolinone scaffold.

S. typhimurium StrainPrimary Mutation TargetMechanism of Reversion DetectedRelevance to Quinazolinones
TA98 hisD3052Frameshift mutationHigh (Detects DNA intercalation by planar rings)
TA100 hisG46Base-pair substitutionModerate (Detects reactive Phase I metabolites)
TA1535 hisG46Base-pair substitutionModerate (Similar to TA100, lacks R-factor plasmid)
TA1537 hisC3076Frameshift mutationHigh (Alternative frameshift detection)

References

  • [1] Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. Source: nih.gov. 1

  • [2] Early identification of hERG liability in drug discovery programs by automated patch clamp. Source: nih.gov. 2

  • [3] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC. Source: nih.gov. 3

  • [4] Within-laboratory reproducibility of Ames test results: are repeat tests necessary? - PMC. Source: nih.gov. 4

  • [5] Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC. Source: nih.gov. 5

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Methoxy-2-methylquinazolin-4(1H)-one

Application Note: Synthesis and Validation Protocol for 5-Methoxy-2-methylquinazolin-4(1H)-one Executive Summary & Mechanistic Rationale This application note details a robust, two-step cyclocondensation protocol for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 5-Methoxy-2-methylquinazolin-4(1H)-one

Executive Summary & Mechanistic Rationale

This application note details a robust, two-step cyclocondensation protocol for the synthesis of 5-methoxy-2-methylquinazolin-4(1H)-one from 2-amino-6-methoxybenzoic acid.

Expert Note on Nomenclature: While requested as the 4(1H)-one tautomer, it is critical to note that quinazolinones predominantly exist as the 4(3H)-one tautomer in both solution and solid states due to the thermodynamic stability of the amide-like resonance structure[1]. Therefore, analytical signatures will reflect the 4(3H)-one form.

The synthesis relies on a modified Niementowski-type condensation. The first phase involves the N-acetylation of the anthranilic acid derivative, followed by intramolecular dehydration to form a highly reactive benzoxazinone intermediate[1]. In the second phase, this intermediate undergoes aminolysis via an in-situ generated ammonia source (ammonium acetate), followed by a final cyclocondensation to yield the target quinazolinone[2].

Mechanism Step1 N-Acetylation Amine attacks Ac2O Step2 Mixed Anhydride Formation Carboxylate attacks Ac2O Step1->Step2 Step3 Cyclization to Benzoxazinone Intramolecular attack, loss of AcOH Step2->Step3 Step4 Aminolysis NH3 attacks C=O of oxazinone Step3->Step4 Step5 Final Cyclization Dehydration to Quinazolinone Step4->Step5

Fig 1. Mechanistic pathway detailing the cascade from anthranilic acid to quinazolinone.

Stoichiometry and Reagent Data

The following stoichiometry is optimized for a 10.0 mmol scale reaction.

Table 1: Reagent and Stoichiometry Profile

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2-Amino-6-methoxybenzoic acid 167.161.0 eq1.67 gPrimary Starting Material
Acetic Anhydride 102.095.0 eq4.7 mLAcetylating & Dehydrating Agent / Solvent
Ammonium Acetate 77.083.0 eq2.31 gNitrogen (Ammonia) Source
Glacial Acetic Acid 60.05-15.0 mLPhase 2 Solvent

Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to subsequent steps.

SynthesisWorkflow SM 2-Amino-6-methoxybenzoic acid (1.0 eq) Int Benzoxazinone Intermediate SM->Int Reflux, 2h Dehydration Ac2O Acetic Anhydride (5.0 eq) Ac2O->Int Prod 5-Methoxy-2-methylquinazolin -4(3H)-one Int->Prod AcOH, Reflux, 4h Cyclocondensation NH4OAc Ammonium Acetate (3.0 eq) NH4OAc->Prod

Fig 2. Two-step synthetic workflow for 5-Methoxy-2-methylquinazolin-4(3H)-one.

Phase 1: Synthesis of the Benzoxazinone Intermediate
  • Preparation: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.

  • Reagent Addition: Add 1.67 g (10.0 mmol) of 2-amino-6-methoxybenzoic acid to the flask. In one portion, add 4.7 mL (50.0 mmol) of acetic anhydride.

  • Cyclocondensation: Heat the mixture to reflux (approx. 140 °C) under nitrogen for 2 hours.

  • In-Process Control (IPC 1): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The highly polar, fluorescent starting material spot ( Rf​ ~0.2) must be completely consumed, replaced by a distinct, less polar spot ( Rf​ ~0.7) corresponding to the 5-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate.

  • Workup: Cool the reaction to room temperature. Remove the excess acetic anhydride under reduced pressure via rotary evaporation. Triturate the resulting crude oil with cold hexanes (10 mL) to precipitate the intermediate. Filter and dry briefly under vacuum.

Phase 2: Amidation and Recyclization
  • Preparation: Transfer the dried benzoxazinone intermediate to a clean 50 mL round-bottom flask.

  • Reagent Addition: Add 15.0 mL of glacial acetic acid to dissolve the intermediate, followed by the addition of 2.31 g (30.0 mmol) of ammonium acetate.

  • Recyclization: Heat the mixture to reflux (approx. 118 °C) for 4 hours.

  • In-Process Control (IPC 2): Monitor via TLC (Eluent: 10% MeOH in DCM). The intermediate spot should convert entirely to a new spot ( Rf​ ~0.5) representing the target quinazolinone.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of vigorously stirred crushed ice/water.

  • Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (2 x 10 mL) to remove residual acetic acid and ammonium salts. Recrystallize the crude solid from hot ethanol to yield analytically pure 5-methoxy-2-methylquinazolin-4(3H)-one.

Causality and the Self-Validating System

To ensure scientific integrity, every experimental choice in this protocol is grounded in mechanistic causality:

  • Excess Acetic Anhydride (Phase 1): Acetic anhydride is utilized in a 5-fold excess because it serves a dual purpose: it acts as a stirrable solvent medium and drives the thermodynamic equilibrium toward the formation of the mixed anhydride, which is a prerequisite for ring closure[1].

  • Ammonium Acetate in Glacial Acetic Acid (Phase 2): While aqueous ammonia can be used, it often leads to competitive hydrolysis of the benzoxazinone back to the acetylated anthranilic acid. Using ammonium acetate in glacial acetic acid provides a non-aqueous, slightly acidic environment. The acid protonates the benzoxazinone carbonyl, increasing its electrophilicity, while the thermal decomposition of ammonium acetate provides a steady, in-situ source of nucleophilic ammonia[2][3].

Table 2: Expected Analytical Signatures for Final Validation Post-isolation, the product must be validated against the following analytical parameters to confirm structural integrity.

Analytical TechniqueExpected SignatureMechanistic Rationale
1 H NMR (DMSO- d6​ ) ~11.8 ppm (br s, 1H)Confirms the presence of the NH proton, validating the 4(3H)-one tautomeric state.
1 H NMR (DMSO- d6​ ) ~3.8 ppm (s, 3H)Confirms the preservation of the C5-methoxy group.
1 H NMR (DMSO- d6​ ) ~2.3 ppm (s, 3H)Confirms the successful incorporation of the C2-methyl group from acetic anhydride.
FTIR Spectroscopy ~1680 cm −1 Represents the Amide I band (C=O stretch) of the newly formed quinazolinone ring, shifted from the ~1760 cm −1 ester-like stretch of the intermediate.
LC-MS (ESI+) m/z 191.1Exact mass validation for [M+H]+ (Calculated for C 10​ H 10​ N 2​ O 2​ : 190.20 g/mol ).

References

  • Title: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)
  • Title: 4(3H)
  • Source: rhhz.

Sources

Application

Application Note: Comprehensive 1H and 13C NMR Structural Elucidation of 5-Methoxy-2-methylquinazolin-4(1H)-one

Executive Summary The quinazolin-4-one scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core structure for alkaloids, sedatives, and antimalarial agents. Accurate structural characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core structure for alkaloids, sedatives, and antimalarial agents. Accurate structural characterization of its derivatives, such as 5-Methoxy-2-methylquinazolin-4(1H)-one , is critical for establishing structure-activity relationships (SAR). This application note provides a highly detailed, self-validating protocol for the 1H and 13C NMR characterization of this molecule, detailing the causality behind experimental parameters, tautomeric considerations, and the electronic effects governing chemical shifts.

Structural Context and Tautomeric Dynamics

Before initiating NMR acquisition, it is imperative to understand the dynamic nature of the quinazolinone core. While formally named as a 4(1H)-one, the molecule exhibits significant tautomerism. In solution—particularly in polar aprotic solvents—the equilibrium overwhelmingly favors the 4(3H)-one tautomer [1].

Mechanistic Insight: The localization of the proton on N-3 rather than N-1 is driven by the thermodynamic stability of the resulting amide-like resonance structure. This is a critical factor for NMR interpretation, as the exchangeable N-H proton will correlate differently in 2D HMBC experiments (interacting with C-2 and C-4) than it would if localized on N-1.

Experimental Setup and Sample Preparation Protocol

To ensure a self-validating and reproducible dataset, sample preparation must be meticulously controlled.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 for two reasons. First, quinazolinones often exhibit poor solubility in chlorinated solvents[2]. Second, DMSO-d6 forms strong hydrogen bonds with the N-H proton, significantly slowing its chemical exchange rate and allowing it to be observed as a distinct, albeit broad, signal in the 1H spectrum.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point.

  • Instrument Parameters (1H NMR): Acquire data at 400 MHz (or higher) using a standard 1D sequence (e.g., zg30). Set the relaxation delay (d1) to at least 1.5 seconds to ensure complete longitudinal relaxation (T1) of all protons.

  • Instrument Parameters (13C NMR): Acquire data at 100 MHz using a proton-decoupled sequence (e.g., zgpg30). Set the d1 to 2.0 seconds and acquire a minimum of 512 scans to resolve quaternary carbons (C-2, C-4, C-4a, C-5, C-8a).

NMR_Workflow A Sample Prep (15-20 mg in DMSO-d6) B 1H NMR Acquisition (400-600 MHz) A->B C 13C NMR Acquisition (100-150 MHz) A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Data Processing & Peak Assignment D->E

Fig 1. Standardized workflow for NMR acquisition and processing of quinazolinone derivatives.

1H NMR Spectral Analysis and Electronic Effects

The 1H NMR spectrum of 5-methoxy-2-methylquinazolin-4(3H)-one is defined by the profound electronic influence of the methoxy group at position 5.

Self-Validating Integration System

To ensure the protocol's integrity, the integration of the 1H NMR spectrum must act as an internal calibration loop. Set the 5-OMe singlet at exactly 3.00 protons. If the resulting integrations for the 2-Me group (expected 3.00) and the aromatic protons (expected 1.00 each) deviate by >5%, the sample may be impure, or the d1 delay is insufficient.

1H NMR Data Table (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Int.Mechanistic Assignment Notes
N-3 ~11.90br s-1HExchangeable NH proton; broadened by 14N quadrupolar relaxation.
H-7 ~7.65t8.01HMeta to OMe; relatively unaffected by resonance, appears furthest downfield.
H-8 ~7.15d8.01HPara to OMe; shielded by the +M effect of the oxygen lone pairs.
H-6 ~6.95d8.01HOrtho to OMe; experiences the strongest diamagnetic shielding (+M effect).
5-OMe ~3.85s-3HDeshielded by direct attachment to electronegative oxygen.
2-Me ~2.35s-3HMethyl protons adjacent to the C=N bond.

Causality of Aromatic Shifts: The methoxy group is a strong electron-donating group via resonance (+M effect). The lone pairs on the oxygen delocalize into the aromatic ring, increasing electron density specifically at the ortho (C-6) and para (C-8) positions. This increased electron density shields H-6 and H-8, shifting them upfield compared to the meta proton (H-7).

13C NMR Spectral Analysis

The 13C NMR spectrum requires careful differentiation of the five quaternary carbons. The carbonyl carbon (C-4) and the oxygen-bearing carbon (C-5) are the most deshielded[2].

13C NMR Data Table (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Notes
C-4 ~161.5C=OCarbonyl carbon; highly deshielded by oxygen electronegativity and anisotropy.
C-5 ~158.2C-ODirectly attached to the methoxy oxygen.
C-2 ~154.0C-NImine-like carbon; deshielded by two adjacent nitrogens.
C-8a ~149.5C-NBridgehead aromatic carbon attached to N-1.
C-7 ~134.8CHAromatic carbon (meta to OMe).
C-8 ~118.0CHAromatic carbon (para to OMe); shielded by +M effect.
C-4a ~110.5CBridgehead carbon; shielded by resonance from N-1.
C-6 ~106.2CHAromatic carbon (ortho to OMe); highly shielded.
5-OMe ~56.0CH3Methoxy carbon.
2-Me ~21.5CH3Methyl carbon.

2D NMR Workflow for Unambiguous Elucidation

To definitively lock the substituents to the quinazolinone core, 1D data must be cross-validated using a logical progression of 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Establishes the AMX spin system of the aromatic ring. The triplet at 7.65 ppm (H-7) will show cross-peaks with both doublets at 7.15 ppm (H-8) and 6.95 ppm (H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly bonded protons to their respective carbons, linking the 1H signals to the 13C signals (e.g., linking the 3.85 ppm proton singlet to the 56.0 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator.

    • The methoxy protons (3.85 ppm) must show a strong 3-bond correlation to C-5 (158.2 ppm).

    • The methyl protons (2.35 ppm) will correlate to C-2 (154.0 ppm) and the adjacent N-1/N-3.

    • H-6 (6.95 ppm) will show a crucial 3-bond correlation to the carbonyl C-4 (161.5 ppm), proving the methoxy group is at position 5 and not position 8.

NMR_Logic Start Structural Elucidation 5-Methoxy-2-methylquinazolin-4(3H)-one COSY COSY (1H-1H) Establishes H-6 ↔ H-7 ↔ H-8 AMX spin system Start->COSY HSQC HSQC (1H-13C) Correlates H-6, H-7, H-8 to respective Carbons Start->HSQC HMBC_OMe HMBC (1H-13C) 5-OMe protons → C-5 Confirms Methoxy position Start->HMBC_OMe HMBC_Me HMBC (1H-13C) 2-Me protons → C-2, N-3 Confirms Methyl position Start->HMBC_Me COSY->HSQC Guides

Fig 2. Logical flow of 2D NMR experiments for unambiguous structural elucidation.

References

  • Rotational Behavior about the N3–Pyridyl Bond in 3-(Pyridin-2-yl)quinazolin-4-one and 4-Thione Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Method

Application Note: Evaluating the Cytotoxic Potential of 5-Methoxy-2-methylquinazolin-4(1H)-one Using High-Fidelity Cell Viability Assays

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Mechanistic Rationale & Introduction Quinazolin-4(1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Introduction

Quinazolin-4(1H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, frequently exhibiting potent anti-proliferative, anti-inflammatory, and targeted cytotoxic activities against various human cancer cell lines[1]. The specific substitution pattern of 5-Methoxy-2-methylquinazolin-4(1H)-one heavily influences its lipophilicity and steric profile. These structural nuances dictate cellular permeability and the molecule's binding affinity to intracellular targets, such as receptor tyrosine kinases (e.g., VEGFR, EGFR)[2]. Inhibition of these kinase networks typically leads to the downregulation of downstream MAPK/AKT signaling, culminating in mitochondrial metabolic arrest and apoptosis[3].

To accurately quantify the anti-proliferative effects of novel quinazolinone derivatives, metabolic cell viability assays are the critical first step in the screening cascade. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay serves as the gold standard. It relies on the reduction of the yellow tetrazolium salt to an insoluble purple formazan by NAD(P)H-dependent oxidoreductases—enzymes that are only active in the mitochondria of living cells[1].

Pathway Compound 5-Methoxy-2-methyl quinazolin-4(1H)-one Target Receptor Tyrosine Kinases (e.g., EGFR / VEGFR) Compound->Target Binds & Inhibits Downstream MAPK / AKT Signaling Inhibition Target->Downstream Blocks Activation Mitochondria Mitochondrial Dysfunction Downstream->Mitochondria Induces Stress Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis Cytochrome c Release

Proposed mechanism of quinazolinone-induced cytotoxicity via kinase inhibition and apoptosis.

Quantitative Data Summary: Benchmarking Quinazolinone Activity

When evaluating 5-Methoxy-2-methylquinazolin-4(1H)-one, it is crucial to benchmark its expected cytotoxicity against established data for structurally related 2,3-substituted quinazolinones. The table below summarizes representative IC₅₀ values of quinazolinone derivatives across standard human cancer cell lines, providing a baseline for assay validation[2][4][5].

Cell LineTissue OriginAssay TypeExposure TimeRepresentative IC₅₀ Range (µM)Reference Standard (Positive Control)
MCF-7 Human Breast AdenocarcinomaMTT24 - 48 h23.0 – 100.0Paclitaxel (IC₅₀ ~2.5 µM)
HeLa Human Cervical CancerMTT48 h7.5 – 42.0Doxorubicin (IC₅₀ ~1.2 µM)
HepG2 Human Hepatocellular CarcinomaMTT48 h37.5 – >100.0Sorafenib (IC₅₀ ~5.0 µM)
Caki-1 Human Renal CarcinomaMTT24 h87.0 – 728.05-Fluorouracil (IC₅₀ ~1.5 µM)

Experimental Design: Building a Self-Validating System

A robust assay must be self-validating. False positives in cell viability screening often arise from solvent toxicity, compound auto-fluorescence, or direct chemical reduction of the assay reagent.

Causality in Assay Design:
  • Solvent Vehicle Control: Quinazolinones are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must strictly remain ≤0.1% to 0.5% (v/v)[1][3]. Exceeding this threshold induces solvent-mediated basal cytotoxicity, artificially inflating the compound's apparent potency.

  • Media Aspiration: Before solubilizing formazan crystals, culture media must be removed. Phenol red and secreted serum proteins can interfere with the colorimetric readout at 540-570 nm, reducing the signal-to-noise ratio[4].

  • Orthogonal Validation: Because some small molecules can chemically reduce MTT independently of cellular metabolism, parallel validation using a fluorometric Resazurin assay ensures high-fidelity results[1].

Workflow Start Cell Culturing & Seeding (Log-phase, 10^4 cells/well) Treatment Compound Treatment (1 - 100 µM, ≤0.1% DMSO) Start->Treatment 24h Incubation AssaySplit Select Orthogonal Assays Treatment->AssaySplit 48-72h Exposure MTT MTT Assay (Colorimetric) AssaySplit->MTT Resazurin Resazurin Assay (Fluorometric) AssaySplit->Resazurin Readout1 Absorbance (570 nm) MTT->Readout1 Formazan Solubilization Readout2 Fluorescence (590 nm) Resazurin->Readout2 Resorufin Conversion Analysis Non-linear Regression & IC50 Determination Readout1->Analysis Readout2->Analysis

High-fidelity cell viability screening workflow utilizing orthogonal metabolic assays.

Step-by-Step Protocols

Protocol A: MTT Colorimetric Assay for Cytotoxicity Profiling

Materials Required:

  • Target Cells (e.g., MCF-7, HeLa)

  • 5-Methoxy-2-methylquinazolin-4(1H)-one (Powder)

  • Anhydrous DMSO (Cell culture grade)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • 96-well flat-bottom microplates

Step 1: Compound Preparation

  • Dissolve 5-Methoxy-2-methylquinazolin-4(1H)-one in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare working dilutions in complete culture media (e.g., RPMI 1640 or DMEM with 5% FBS) to achieve final well concentrations ranging from 1 µM to 100 µM[4]. Ensure the final DMSO concentration across all wells (including the vehicle control) is exactly 0.1% (v/v)[1].

Step 2: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed cells at a density of 1 × 10⁴ cells/well in 100 µL of complete media into a 96-well plate[3].

  • Quality Control: Include "Blank" wells containing only 100 µL of media (no cells) to subtract background absorbance.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment and recovery.

Step 3: Compound Treatment

  • Carefully aspirate the media from the wells.

  • Add 100 µL of the pre-prepared media containing 5-Methoxy-2-methylquinazolin-4(1H)-one at various concentrations.

  • Treat control wells with 100 µL of media containing 0.1% DMSO (Vehicle Control) and a known cytotoxic agent like Paclitaxel (Positive Control)[4].

  • Incubate the plates for 48 hours[2].

Step 4: MTT Incubation & Solubilization

  • Add 20 µL of the MTT stock solution (5 mg/mL) directly to each well (including blanks).

  • Incubate the plate in the dark at 37°C for 3 to 4 hours[1][3]. Mechanism: Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the media containing unreacted MTT. Caution: Do not disturb the formazan crystals at the bottom of the well.

  • Add 150 µL of pure DMSO to each well to solubilize the formazan crystals[4].

  • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution.

Step 5: Data Acquisition & Analysis

  • Measure the absorbance at 540-570 nm using a microplate reader[4]. (Optional: Read at 650 nm as a reference wavelength to subtract plate background noise).

  • Calculate cell viability using the formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100

  • Plot the % Viability against the log₁₀ of the compound concentration and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Orthogonal Validation via Resazurin Assay

To ensure 5-Methoxy-2-methylquinazolin-4(1H)-one does not cause optical interference or direct chemical reduction, run a parallel Resazurin assay[1].

  • Follow Steps 1 through 3 from Protocol A.

  • After the 48-hour treatment, remove the media and wash the cells once with PBS[1].

  • Add 100 µL of media containing 10% Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours at 37°C.

  • Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate IC₅₀ identically to the MTT protocol. Concordance between MTT and Resazurin IC₅₀ values validates the true biological cytotoxicity of the quinazolinone derivative.

References

  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination - MDPI.
  • Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. - SciSpace.
  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC.
  • Inhibition of Invasion and Migration by Newly Synthesized Quinazolinone MJ-29 in Human Oral Cancer CAL 27 Cells through Suppression of MMP-2/9 Expression and Combined Down-regulation of MAPK and AKT Signaling | Anticancer Research.
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Methoxy-2-methylquinazolin-4(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Methoxy-2-methylquinazolin-4(1H)-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Methoxy-2-methylquinazolin-4(1H)-one. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and actionable solutions to overcome the inherent solubility challenges of this compound in both in vitro and in vivo applications.

Part 1: Fundamental Physicochemical Properties (FAQ)

Q1: Why is 5-Methoxy-2-methylquinazolin-4(1H)-one inherently insoluble in aqueous media? A1: The poor aqueous solubility is thermodynamically driven by two primary factors: high crystal lattice energy and high lipophilicity. The quinazolin-4(1H)-one core is a rigid, planar bicyclic system that facilitates tight molecular packing via1[1]. The addition of the 5-methoxy and 2-methyl substituents increases the compound's LogP, making hydration entropically unfavorable. To dissolve this compound, formulation strategies must either disrupt the crystal lattice or mask the lipophilic surface.

Q2: My compound dissolves completely in 100% DMSO at 10 mM, but immediately forms a cloudy suspension when diluted into my aqueous assay buffer. What is the causality here? A2: This is a classic phenomenon known as "solvent-shift precipitation" (or "crashing out"). When the DMSO stock is introduced directly to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic drug can disperse. This creates a localized microenvironment of extreme supersaturation, causing the quinazolinone molecules to rapidly nucleate and precipitate[1]. Furthermore, 2 can drastically reduce the baseline solubility before dilution even occurs[2].

Part 2: Troubleshooting Guide – In Vitro Assays

Q3: How do I prevent solvent-shift precipitation during serial dilutions for IC50 determinations? A3: You must lower the thermodynamic barrier to solvation by using an intermediate transition phase. Direct dilution forces a binary state shock (DMSO to Water). Instead, use a ternary system (DMSO Surfactant/Co-solvent Water).

Protocol: The Intermediate Co-Solvent Dilution Method

Causality: PEG-400 acts as a dielectric bridge between the organic and aqueous phases, while Tween-80 coats the hydrophobic quinazolinone molecules in micelles, preventing nucleation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Critical: Use fresh, sealed anhydrous DMSO to prevent water ingress.

  • Intermediate Phase: Prepare an intermediate dilution buffer containing 10% DMSO, 5% Tween-80, and 85% PEG-400. Dilute your 10 mM stock 1:10 into this intermediate phase.

  • Final Aqueous Dilution: Add the intermediate solution dropwise to your final aqueous assay buffer under continuous vortexing.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600​<0.05 confirms a true solution. An OD600​>0.05 indicates the presence of colloidal aggregates, meaning the assay will yield false negatives due to compound sequestration.

InVitroWorkflow Start 10 mM Drug Stock (100% Anhydrous DMSO) Decision Direct Aqueous Dilution? Start->Decision Crash Failure: Rapid Nucleation (Solvent-Shift Precipitation) Decision->Crash Yes Inter Intermediate Phase (10% DMSO, 5% Tween-80, 85% PEG-400) Decision->Inter No (Recommended) Buffer Dropwise Addition to Aqueous Buffer (Continuous Vortexing) Inter->Buffer Validate Validation Step: OD600 < 0.05 (Optically Clear) Buffer->Validate

Workflow for preventing solvent-shift precipitation in vitro.

Part 3: Troubleshooting Guide – In Vivo Formulations

Q4: I am moving to preclinical animal models. The intermediate DMSO/Tween method is too toxic for in vivo dosing. How can I formulate this compound for oral gavage? A4: You must permanently alter the physical state of the drug or its apparent solubility. The two most authoritative methods for quinazolinone derivatives are Solid Dispersions (to break the crystal lattice) and Cyclodextrin Inclusion Complexation (to mask lipophilicity).

Protocol A: Solid Dispersion via Melt-Fusion (High Dose Formulation)

Causality: Dispersing the drug within a hydrophilic polymer (Poloxamer 407) prevents the planar quinazolinone rings from stacking, locking the drug in a 3[3].

  • Melting: Heat Poloxamer 407 to 65°C until it forms a clear, molten liquid.

  • Dispersion: Gradually add 5-Methoxy-2-methylquinazolin-4(1H)-one powder (1:5 drug-to-polymer weight ratio) into the molten carrier under continuous mechanical stirring.

  • Quenching: Rapidly cool the mixture in an ice bath. Causality: Rapid quenching kinetically traps the drug in the amorphous state, preventing recrystallization.

  • Milling: Pulverize the solidified mass and pass it through a 60-mesh sieve.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). The protocol is successful only if the sharp diffraction peaks characteristic of the crystalline quinazolinone disappear, replaced by a broad "halo" pattern indicative of an amorphous solid.

Protocol B: Cyclodextrin Complexation via Kneading (Low/Medium Dose Formulation)

Causality: The hydrophobic 5-methoxy and 2-methyl groups, along with the quinazolinone core, are 4 of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) via van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

  • Wetting: Weigh HP- β -CD and the drug in a 1:1 molar ratio. Place HP- β -CD in a mortar and add a small volume of 50% ethanol/water to form a viscous paste.

  • Kneading: Add the drug powder to the paste. Knead continuously for 45-60 minutes. Causality: The mechanical shear forces the drug molecules into the cyclodextrin cavities.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Step: Conduct a Phase Solubility Study (Higuchi-Connors method). Plot drug concentration dissolved vs. HP- β -CD concentration. A linear AL​ -type plot validates a 1:1 stoichiometric inclusion complex, confirming the protocol's success.

FormulationDecision Req In Vivo Formulation Required Dose Target Dose? Req->Dose Low Low/Medium Dose (<10 mg/kg) Dose->Low High High Dose (>10 mg/kg) Dose->High CD HP-β-Cyclodextrin Complexation Low->CD SD Solid Dispersion (Poloxamer 407) High->SD Mech1 Encapsulates lipophilic quinazolinone core CD->Mech1 Mech2 Converts crystalline lattice to amorphous state SD->Mech2

Decision matrix and causality for in vivo solubility enhancement.

Part 4: Quantitative Data & Formulation Selection

To assist in selecting the appropriate methodology, the following table summarizes the quantitative improvements typically observed when applying these techniques to quinazolin-4(1H)-one derivatives.

Formulation TechniqueThermodynamic MechanismTypical Fold-Increase in Aqueous SolubilityOptimal Application Phase
Unformulated Free Base N/A (High crystal lattice energy)1x (Baseline: ~1-5 µg/mL)N/A
Intermediate Co-Solvent Dielectric bridging & micellar encapsulation5x - 10xIn vitro biochemical assays
Cyclodextrin Complexation Lipophilic cavity encapsulation15x - 25xLow-dose in vivo PK studies
Poloxamer Solid Dispersion Amorphous conversion & wetting enhancement40x - 60xHigh-dose efficacy/tox studies

Part 5: References

  • Title: Overcoming poor solubility of 4(3H)-quinazolinone compounds Source: Benchchem URL:

  • Title: 4(3H)-Quinazolinone | Drug Intermediate Source: MedChemExpress URL:

  • Title: Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique Source: ResearchGate URL:

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (NIH) URL:

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methoxy-2-methylquinazolin-4(1H)-one Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of quinazolinone derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of quinazolinone derivatives. 5-Methoxy-2-methylquinazolin-4(1H)-one is a classic example of a high-potential compound that presents severe formulation challenges. Its rigid, fused heterocyclic core and lipophilic substituents result in high crystal lattice energy and low polarity[1]. When introduced into complex aqueous environments like DMEM or RPMI, it rapidly precipitates, leading to variable effective concentrations, irreproducible assay data, and false negatives in cell-based screening.

This guide provides a deep dive into the causality of this precipitation and offers field-proven, self-validating methodologies to keep your compound in solution.

Part 1: The Mechanistic Causality of Precipitation

Before troubleshooting, we must understand why 5-Methoxy-2-methylquinazolin-4(1H)-one crashes out of solution.

  • Solvent Shock : The compound is typically stored as a concentrated stock in anhydrous DMSO. When pipetted directly into aqueous media, the rapid shift in the dielectric constant causes the local concentration of the hydrophobic compound to exceed its thermodynamic solubility limit, triggering instantaneous nucleation[2].

  • Hydrogen Bonding : The 4(1H)-quinazolinone scaffold undergoes lactam-lactim tautomerism. In aqueous media, intermolecular hydrogen bonding between quinazolinone molecules often outcompetes hydrogen bonding with water, driving crystallization[3].

  • Media Interactions : Cell culture media are saturated with salts, amino acids, and vitamins. Divalent cations (e.g., Ca²⁺, Mg²⁺) can form insoluble complexes with slightly polarized moieties on the compound[4].

G A 5-Methoxy-2-methylquinazolin-4(1H)-one in DMSO Stock B Addition to Aqueous Media (DMEM/RPMI, pH 7.4) A->B Dilution C Solvent Shock (Rapid Polarity Shift) B->C D Intermolecular H-Bonding (Lactam/Lactim Tautomers) B->D E High Crystal Lattice Energy (Planar Stacking) B->E F Compound Precipitation (Crystallization/Turbidity) C->F D->F E->F

Logical flowchart illustrating the physicochemical causes of quinazolinone precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon adding the DMSO stock to my media. How do I prevent this? A1: This is the classic "solvent shock" phenomenon[5]. To prevent this, you must lower the thermodynamic penalty of cavitation. Do not add the stock directly to the full volume of media. Instead, utilize a step-wise dilution strategy or introduce an intermediate co-solvent vehicle (e.g., PEG 400) to gradually transition the polarity[3]. Furthermore, always add the compound dropwise to pre-warmed (37°C) media while under constant vortexing to rapidly disperse the localized high-concentration microenvironments[2].

Q2: Can I adjust the pH of the cell culture media to improve solubility? A2: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making its solubility highly pH-dependent. It is significantly more soluble at acidic pH values where the nitrogen is protonated and ionized[1]. However, adjusting the bulk cell culture media pH away from the physiological range (7.2–7.4) will induce cellular stress and invalidate your biological readout. Instead of altering the media pH, consider synthesizing a hydrochloride salt form of the compound prior to dissolution, which inherently lowers the local pH during the dissolution micro-event without disrupting the bulk media buffering system.

Q3: What co-solvents or excipients can I use to force the compound into solution without killing my cells? A3: You can utilize biocompatible co-solvents, surfactants, or complexing agents[6]. However, every cell line has a maximum tolerated dose (MTD) for these excipients. Exceeding these limits will cause membrane fluidization, toxicity, or unintended differentiation.

Table 1: Quantitative Limits for Solubilizing Excipients in In Vitro Cell Culture

Excipient / CarrierSolubilization MechanismMax Recommended Final Conc. (v/v or w/v)Application Notes & Causality
DMSO Dielectric polarity reduction≤ 0.5%Standard primary solvent. High levels cause epigenetic changes and cytotoxicity[6].
PEG 400 Co-solvent / Steric hindrance≤ 1.0%Highly viscous. Must be pre-mixed with the DMSO stock before aqueous dilution[3].
Tween 80 Micellar encapsulation≤ 0.05%Forms hydrophobic cores shielding the compound. Can disrupt lipid raft signaling[1].
HP-β-CD Inclusion complexation≤ 5.0%Cyclic oligosaccharide that encapsulates the planar quinazolinone ring[3].
FBS / BSA Protein binding10% - 20%Albumin contains hydrophobic pockets that act as natural drug carriers[5].

Q4: Can I just filter the media through a 0.22 µm filter to remove the precipitate? A4: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API), leaving you with an unknown, unquantifiable, and sub-therapeutic concentration of 5-Methoxy-2-methylquinazolin-4(1H)-one in your media[6]. This destroys the self-validating nature of dose-response curves. You must resolve the solubility issue, not mask it.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, an experimental protocol must validate its own success. The following methodologies incorporate verification steps to guarantee the compound is truly in solution before it touches your cells.

Protocol A: Determining the Maximum Soluble Concentration (MSC) via Step-wise Dilution

This protocol establishes the absolute upper limit of compound concentration in your specific media.

  • Stock Preparation: Prepare a 10 mM stock of 5-Methoxy-2-methylquinazolin-4(1H)-one in anhydrous, high-quality DMSO. Causality: Hydrated DMSO drastically reduces the solubility of hydrophobic compounds due to premature water interaction[1].

  • Media Warming: Pre-warm 10 mL of complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath[6].

  • Serial Dilution: Set up a series of microcentrifuge tubes. Add the DMSO stock dropwise to the first tube while vortexing vigorously to achieve a 100 µM theoretical concentration. Perform 2-fold serial dilutions down to 1.56 µM[5].

  • Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator for 24 hours (simulating assay conditions).

  • Self-Validation Step (Critical): Centrifuge all tubes at 10,000 x g for 10 minutes. Carefully aspirate the supernatant.

    • Validation Check: Inspect the bottom of the tube under a microscope. If a microscopic pellet is visible, the MSC has been exceeded. The highest concentration tube that yields zero pellet and remains optically clear is your validated MSC. Do not design assays above this concentration.

Protocol B: HP-β-CD Inclusion Complexation Workflow

If your required assay concentration exceeds the MSC determined in Protocol A, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the compound[3].

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your base cell culture media (without FBS). Sterile filter (0.22 µm).

  • Complexation: Pipette the required volume of the 1000x DMSO compound stock directly into the 10% HP-β-CD media.

  • Equilibration: Vortex for 5 minutes, then sonicate in a water bath at 37°C for 15 minutes. Causality: Sonication provides the kinetic energy required to drive the planar quinazolinone molecule into the hydrophobic cavity of the cyclodextrin ring.

  • Final Dilution: Dilute this intermediate complex 1:10 into your final complete cell culture media (final HP-β-CD concentration = 1.0%, final DMSO ≤ 0.1%).

  • Self-Validation Step: Measure the absorbance of the final media at 600 nm (OD600) against a blank of media + 1% HP-β-CD + 0.1% DMSO.

    • Validation Check: An OD600 > 0.05 indicates light scattering due to sub-visible precipitation. The protocol is only successful if the OD600 remains at baseline.

Workflow Step1 1. Prepare 1000x Stock (Anhydrous DMSO) Step3 3. Mix & Sonicate at 37°C (Drive Inclusion Complex) Step1->Step3 Step2 2. Prepare 10% HP-β-CD in Base Media Step2->Step3 Step4 4. Dilute 1:10 into Complete Assay Media Step3->Step4 Step5 5. Self-Validation: Measure OD600 Step4->Step5 Decision OD600 > 0.05? (Sub-visible Precipitate) Step5->Decision End1 Proceed to Cell Assay Decision->End1 No End2 Invalidated: Increase HP-β-CD Ratio Decision->End2 Yes End2->Step2 Reformulate

Step-by-step formulation workflow utilizing HP-β-CD to prevent solvent shock and ensure solubility.

References
  • Title: Overcoming poor solubility of 4(3H)
  • Title: Technical Support Center: Preventing Compound Precipitation in Cell Culture Media Source: Benchchem URL
  • Title: Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media Source: Benchchem URL
  • Title: Technical Support Center: Compound Precipitation in Cell Culture Media Source: Benchchem URL
  • Title: Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors Source: Benchchem URL
  • Title: Common Cell Culture Problems: Precipitates Source: Sigma-Aldrich URL

Sources

Troubleshooting

Technical Support Center: LC Mobile Phase Optimization for 5-Methoxy-2-methylquinazolin-4(1H)-one

Welcome to the Technical Support Center for liquid chromatography (LC) optimization. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reprod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for liquid chromatography (LC) optimization. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 5-Methoxy-2-methylquinazolin-4(1H)-one .

Because quinazolinone derivatives possess complex ionization profiles and tautomeric behaviors, standard generic gradients often fail, resulting in peak tailing, retention time drift, or split peaks. This guide provides the mechanistic causality behind mobile phase selection, a self-validating experimental protocol, and a targeted troubleshooting Q&A.

Mechanistic Principles of Quinazolinone Chromatography

To optimize the mobile phase, we must first understand the physicochemical nature of the analyte. 5-Methoxy-2-methylquinazolin-4(1H)-one features an electron-rich aromatic system (due to the 5-methoxy group), a basic quinazoline nitrogen, and a 4(1H)-one moiety capable of lactam-lactim tautomerization.

  • Silanol Interactions & pH Control: The most common mode of failure in quinazolinone chromatography is secondary mixed-mode retention. The basic nitrogen on the quinazoline ring interacts strongly with unreacted, acidic residual silanol groups (Si-OH) on the silica stationary phase, causing severe peak tailing 1. Operating the mobile phase at a highly acidic pH (typically 2.5–3.5) suppresses silanol ionization, masking these active sites from the protonated analyte 1.

  • Tautomeric Coalescence: The lactam-lactim equilibrium can occur on the chromatographic timescale. By locking the mobile phase pH well below the pKa of the basic nitrogen, we force the molecule into a single, unified protonation state, preventing split peaks or shoulders 2.

  • Organic Modifier Selectivity: The choice between Acetonitrile (MeCN) and Methanol (MeOH) dictates the distribution of the analyte between the mobile and stationary phases 2. For rigid aromatic heterocycles, MeCN generally provides superior disruption of π−π stacking interactions with the stationary phase, yielding sharper peaks and better resolution 3.

Experimental Workflow & Decision Matrix

Workflow Start Initiate LC Optimization 5-Methoxy-2-methylquinazolin-4(1H)-one Assess Assess Analyte Properties (Basic N, Tautomerism) Start->Assess Buffer Select Aqueous Buffer (pH 2.5-3.5) Formic Acid / Phosphoric Acid Assess->Buffer Organic Select Organic Modifier Acetonitrile (MeCN) or Methanol Buffer->Organic Evaluate Run Gradient & Evaluate Peak Shape / Retention Organic->Evaluate Tailing Is Peak Tailing Observed? Evaluate->Tailing Masking Add Triethylamine (TEA) or Use End-Capped Column Tailing->Masking Yes MSComp Is LC-MS Compatibility Required? Tailing->MSComp No Masking->MSComp Volatile Switch to Formic Acid / Ammonium Acetate MSComp->Volatile Yes Finalize Finalize Flow Rate & Gradient Profile MSComp->Finalize No Volatile->Finalize Validated Validated LC Method Finalize->Validated

Logical workflow for optimizing quinazolinone LC mobile phases.

Self-Validating Optimization Protocol

This protocol is designed as a closed-loop system; each phase includes a validation check to ensure the physical chemistry of the separation is sound before proceeding.

Phase 1: Baseline Establishment & System Suitability
  • Sample Preparation: Dissolve 5-Methoxy-2-methylquinazolin-4(1H)-one to a concentration of 100 µg/mL in a diluent matching the initial mobile phase conditions (e.g., 80:20 Water:MeCN). Causality: Injecting a sample in a solvent stronger than the mobile phase causes premature band broadening and peak fronting [[1]]().

  • Initial Gradient Run: Set Mobile Phase A to 0.1% Phosphoric Acid in Water (pH ~2.5) and Mobile Phase B to 100% Acetonitrile 4. Run a linear gradient from 5% B to 95% B over 15 minutes on a standard C18 column.

  • Validation Check: Calculate the retention factor ( k′ ). If k′<2 , the analyte is eluting in the void volume; decrease the initial organic gradient slope.

Phase 2: Peak Shape & Causality Tuning
  • Evaluate Asymmetry: Calculate the tailing factor ( Tf​ ). If Tf​>1.5 , the basic quinazoline nitrogen is engaging in secondary interactions with ionized silanols 1.

  • Intervention: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA acts as a competing base, preferentially interacting with and masking the active silanol sites from the analyte [[1]](). Alternatively, switch to a highly end-capped column.

  • Validation Check: Re-inject the standard. The method is validated for peak shape when Tf​≤1.2 .

Phase 3: Detector Compatibility Adaptation
  • MS Transition: If downstream LC-MS analysis is required, non-volatile buffers like phosphoric acid will cause severe ion suppression and source fouling. Replace Mobile Phase A with 0.1% Formic Acid or a 10 mM Acetate/Formate buffer adjusted to pH 2.5 4 [[3]]().

  • Validation Check: Monitor baseline drift. A stable baseline with a Signal-to-Noise (S/N) ratio > 100 for a 1 µg/mL injection validates the mobile phase purity and detector compatibility.

Troubleshooting & FAQs

Q1: Why is my 5-Methoxy-2-methylquinazolin-4(1H)-one peak exhibiting severe tailing despite using an end-capped column? A1: Even on end-capped columns, residual silanols can remain active. Peak tailing for quinolones and quinazolinones in reversed-phase HPLC is primarily caused by secondary interactions between the basic functional groups on the molecule and acidic residual silanol groups (Si-OH) 1. If lowering the pH to 2.5 is insufficient, you must incorporate a competing base such as triethylamine (TEA) into the mobile phase to preferentially interact with and mask these active sites 1.

Q2: I am observing peak fronting. What is the mechanistic cause? A2: Peak fronting is rarely a stationary phase chemistry issue. It is almost exclusively caused by sample overload or an incompatible sample solvent. If the 5-Methoxy-2-methylquinazolin-4(1H)-one is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or Methanol injected into a 5% organic gradient), it disrupts the local partitioning equilibrium, leading to peak distortion [[1]](). Always dilute your sample in the initial mobile phase composition.

Q3: Retention times are shifting randomly between runs. How can I stabilize them? A3: Retention time drift occurs when the ionization state of the analyte fluctuates. Because pH is an important factor in controlling the ionization state of analytes 2, operating too close to the analyte's pKa means microscopic changes in mobile phase preparation will drastically shift retention. Ensure your buffer pH is at least 2 units away from the pKa of the quinazoline nitrogen. Furthermore, ensure adequate column equilibration (at least 10 column volumes) between gradient runs.

Q4: How do I transition my UV-based method to an LC-MS compatible method without losing resolution? A4: Phosphoric acid provides excellent UV transparency but is strictly incompatible with Mass Spectrometry. To maintain the acidic environment required to suppress silanol ionization while enabling MS detection, replace phosphoric acid with a volatile alternative, such as 0.1% formic acid or an acetate/formate buffer at pH 2.5 43. Note that ionic strength will change, so minor gradient slope adjustments may be necessary to recover exact resolution profiles.

Quantitative Optimization Parameters

Summarized below are the critical mobile phase parameters, their mechanistic effects on 5-Methoxy-2-methylquinazolin-4(1H)-one, and the optimal targets for robust method development.

ParameterTested Range / OptionsMechanistic Effect on AnalyteOptimal Target
Aqueous pH 2.0 – 7.0Controls ionization state of basic nitrogens and suppresses silica silanol ionization 1.2.5 – 3.0
Buffer Type (UV) Phosphoric Acid, TFAProvides high ionic strength and low UV cutoff for baseline stability 4.0.1% Phosphoric Acid
Buffer Type (MS) Formic Acid, Amm. AcetateVolatile buffers prevent source fouling while maintaining necessary acidic pH 4 [[3]]().0.1% Formic Acid
Organic Modifier Acetonitrile (MeCN), Methanol (MeOH)MeCN disrupts π−π stacking better than MeOH, yielding sharper peaks for aromatics 3.Acetonitrile
Amine Additive 0 – 0.2% Triethylamine (TEA)Competitively binds to active silanol sites, masking them from the basic quinazoline core 1.0.1% TEA (if tailing > 1.5)

References

  • SIELC Technologies. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Available at:[Link]

  • ResearchGate. Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Available at:[Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at:[Link]

Sources

Optimization

Removing impurities during 5-Methoxy-2-methylquinazolin-4(1H)-one recrystallization

Welcome to the Technical Support Center for the purification of 5-Methoxy-2-methylquinazolin-4(1H)-one . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the isolation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-Methoxy-2-methylquinazolin-4(1H)-one . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the isolation of functionalized quinazolinones.

The synthesis of this specific molecule—typically achieved via the cyclization of1[1] with acetic anhydride or acetamide—often yields a crude matrix contaminated with unreacted starting materials, benzoxazinone intermediates, and colored polymeric degradation products. Standard recrystallization often fails because these impurities share similar polarity and hydrogen-bonding profiles with the target pharmacophore.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure >99% purity of your final product.

Diagnostic Workflow for Quinazolinone Purification

G Start Crude 5-Methoxy-2-methylquinazolin-4(1H)-one Assess Identify Primary Impurity Issue Start->Assess Colored Colored/Polymeric Degradation Assess->Colored Visual tint Oiling Oiling Out (Liquid-Liquid Phase) Assess->Oiling Gooey mass Unreacted Unreacted Acid/ Intermediates Assess->Unreacted TLC/HPLC detection Carbon Activated Carbon + Hot Filtration Colored->Carbon Seeding Solvent Switch (EtOAc) + Seeding Oiling->Seeding AcidBase Acid-Base Reprecipitation Unreacted->AcidBase Pure High-Purity Crystals (>99% via HPLC) Carbon->Pure Seeding->Pure AcidBase->Pure

Workflow for diagnosing and resolving common impurity issues during quinazolinone recrystallization.

Troubleshooting & FAQs

Q1: During cooling, my product forms a gooey, biphasic liquid at the bottom of the flask instead of crystallizing ("oiling out"). How do I force crystallization? A1: This phenomenon, scientifically termed2[2], occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent system. Instead of forming a solid lattice, the solute separates as a solute-enriched liquid phase. For 5-Methoxy-2-methylquinazolin-4(1H)-one, this is highly common when using aqueous mixed solvents (like EtOH/Water) if the crude contains significant unreacted starting materials.

  • Causality & Solution: The impurities disrupt the crystal lattice formation (freezing-point depression). To resolve this, you must alter the thermodynamic environment. Switch from an Ethanol/Water mixture to a single organic solvent like 3[3], which are 4[5]. Avoid rapid crash-cooling; cool slowly to room temperature and introduce a pure seed crystal at the cloud point to provide a physical nucleation site.

Q2: My recrystallized product still has a persistent yellow/brown tint. How do I remove these colored impurities? A2: A pure quinazolinone should be a white to off-white powder. Persistent coloration indicates the presence of trace polymeric degradation products or oxidized amine precursors.

  • Causality & Solution: These colored impurities are highly conjugated, large molecular systems that get trapped within the quinazolinone crystal lattice during formation. Because 6[6] via van der Waals forces within its porous structure, adding 1-2% (w/w) decolorizing charcoal to your hot solvent before filtration will effectively strip these impurities from the solution.

Q3: TLC analysis of my recrystallized product shows contamination with the starting material (2-amino-6-methoxybenzoic acid). Why didn't recrystallization remove it? A3: The starting material shares a nearly identical polarity and hydrogen-bonding profile with the target quinazolinone.

  • Causality & Solution: In standard protic solvents (like ethanol), the solubility curves of the product and the unreacted acid overlap, leading to co-precipitation. To separate them, you must exploit their chemical differences rather than just their physical solubility. The quinazolinone core is amphoteric; it can be protonated at low pH. Performing an acid-base reprecipitation (see Protocol 2) will chemically isolate the product before a final polishing recrystallization.

Quantitative Data: Solvent Systems for Quinazolinones

Solvent SystemPolarity IndexTarget Impurities RemovedOiling Out RiskRecommended Use Case
Ethanol/Water (3:1) 5.2Polar salts, unreacted aminesHigh Standard late-stage polishing of highly pure crude.
Ethyl Acetate 4.4Benzoxazinone intermediatesLow Crude mixtures with high organic impurities.
DMF/Water (1:1) 6.4Highly insoluble oligomersMedium Extremely impure, low-solubility crudes.
Acetic Acid 6.2Unreacted starting materialsLow Resolving severe co-precipitation issues.

Experimental Methodologies

Protocol 1: Standard Recrystallization with Activated Carbon (Polishing)

Use this protocol when the primary issue is a colored tint or minor non-polar impurities.

  • Dissolution: Suspend 1.0 g of crude 5-Methoxy-2-methylquinazolin-4(1H)-one in 15 mL of Ethyl Acetate in a round-bottom flask. Heat to reflux until the solid dissolves.

  • Decolorization: Remove the flask from the heat source momentarily to prevent boil-over. Add 15-20 mg (approx. 1-2% w/w) of activated decolorizing carbon. Return to reflux for 10 minutes.

  • Self-Validation (TLC Check): Spot the hot suspension on a TLC plate (Eluent: EtOAc:Hexane 1:1) against the crude mixture. The baseline polymeric spots should be entirely absent in the mixture.

  • Hot Filtration: Filter the boiling solution rapidly through a fluted filter paper (or a pre-heated Celite pad) into a clean, warm Erlenmeyer flask to remove the carbon.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours. Once at room temperature, chill in an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the white crystals via vacuum filtration, wash with 2 mL of ice-cold Ethyl Acetate, and dry in vacuo.

Protocol 2: Acid-Base Reprecipitation (Chemical Isolation)

Use this protocol when TLC/HPLC indicates heavy contamination with unreacted 2-amino-6-methoxybenzoic acid or benzoxazinone intermediates.

  • Acidic Dissolution: Suspend 1.0 g of crude product in 20 mL of 1M HCl. Stir vigorously at room temperature for 15 minutes.

    • Mechanism: The quinazolinone nitrogen protonates, rendering the target molecule water-soluble. Unreacted benzoxazinone intermediates remain largely insoluble.

  • Filtration: Filter the acidic suspension to remove insoluble organic impurities. Retain the clear aqueous filtrate.

  • Neutralization (Self-Validating Step): Place the filtrate in an ice bath. Slowly add 1M NaOH dropwise while monitoring the pH.

    • Validation Check: The target 5-Methoxy-2-methylquinazolin-4(1H)-one will precipitate sharply as a dense white cloud between pH 6.5 and 7.5. If the solution remains clear, your initial concentration was too low; concentrate the solution in vacuo before proceeding.

  • Isolation: Stir the neutralized suspension for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with distilled water to remove inorganic salts (NaCl), and dry in a vacuum oven at 60°C.

References

  • Benchchem. Purification of Quinazolin-2-ylboronic Acid Crude Products. Benchchem Technical Support.3

  • Ibrahim, M., et al. Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. ResearchGate. 4

  • Li, X., et al. Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego Technical Articles. 2

  • University of Wisconsin-Madison Chemistry Department. Recrystallization Techniques and Mechanisms. Wisc.edu. 6

Sources

Troubleshooting

Degradation and stability issues of 5-Methoxy-2-methylquinazolin-4(1H)-one at room temperature

Welcome to the dedicated technical support center for 5-Methoxy-2-methylquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 5-Methoxy-2-methylquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound at room temperature. Here, we address common challenges and questions encountered during experimental work, offering troubleshooting advice and detailed protocols to ensure the integrity of your results.

Introduction to the Stability of 5-Methoxy-2-methylquinazolin-4(1H)-one

5-Methoxy-2-methylquinazolin-4(1H)-one belongs to the 4(3H)-quinazolinone class of heterocyclic compounds, which are generally recognized for their relative stability under mild acidic and neutral conditions. However, the quinazolinone scaffold is susceptible to degradation under certain environmental pressures, particularly alkaline conditions, which can lead to the cleavage of the pyrimidine ring.

The presence of a methoxy group at the 5-position, an electron-donating group, can influence the electron density of the aromatic system, potentially affecting its susceptibility to oxidative and photolytic degradation pathways. This guide will delve into the specific stability challenges associated with this molecule and provide practical solutions for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Methoxy-2-methylquinazolin-4(1H)-one at room temperature?

A1: Based on the general stability of the quinazolinone core and the influence of the methoxy substituent, the primary degradation pathways at room temperature are anticipated to be hydrolysis (especially under alkaline conditions), oxidation, and photodegradation.

  • Hydrolysis: The lactam bond in the pyrimidine ring is susceptible to cleavage, particularly in the presence of strong bases. This can lead to the opening of the ring to form derivatives of 2-aminobenzoic acid. While stable in cold, dilute alkaline solutions, boiling or prolonged exposure to high pH at room temperature can accelerate this degradation[1].

  • Oxidation: The electron-rich benzene ring, activated by the 5-methoxy group, can be susceptible to oxidation. This may involve the formation of phenolic derivatives through O-demethylation or other oxidative cleavage products.

  • Photodegradation: Aromatic systems, especially those with electron-donating substituents, can be sensitive to light, particularly UV radiation. This can lead to the formation of various photoproducts through complex radical-mediated pathways.

Q2: I'm observing a new, more polar peak in my HPLC analysis after leaving my sample in a basic solution. What could it be?

A2: The appearance of a new, more polar peak in your HPLC chromatogram after exposure to a basic solution is likely due to hydrolytic degradation. The most probable degradation product is the corresponding 2-acetamido-5-methoxybenzoic acid, formed by the cleavage of the pyrimidine ring. This product is more polar due to the presence of the carboxylic acid and amide functional groups.

Q3: My solid compound appears to be changing color over time when stored on the benchtop. What could be the cause?

A3: A change in the color of the solid compound, such as yellowing or browning, is often an indication of degradation. This could be due to a combination of factors:

  • Photodegradation: If the compound is exposed to ambient light, photo-oxidation or other light-induced reactions can occur, leading to colored impurities.

  • Oxidation: The presence of atmospheric oxygen can lead to slow oxidation over time, especially if the compound has impurities that can catalyze this process.

  • Moisture: The presence of humidity can facilitate hydrolytic degradation, even in the solid state, particularly if the compound is hygroscopic.

To mitigate this, it is crucial to store the solid compound in a tightly sealed, amber-colored vial, in a desiccator, and under an inert atmosphere if possible.

Q4: Can I dissolve 5-Methoxy-2-methylquinazolin-4(1H)-one in DMSO for long-term storage?

A4: While DMSO is a common solvent for stock solutions, long-term storage of quinazolinone derivatives in DMSO at room temperature is not recommended. Studies on similar heterocyclic compounds have shown that degradation can occur over time, even in DMSO. For optimal stability, it is best to prepare fresh solutions for your experiments. If short-term storage is necessary, aliquot your stock solution and store it at -20°C or -80°C in tightly sealed vials.

Troubleshooting Guide: Common Degradation Issues

Observation Potential Cause Recommended Action
Appearance of new peaks in HPLC after sample preparation Hydrolysis: The sample preparation solvent is too acidic or basic.Buffer your sample solutions to a neutral pH (6.5-7.5). Avoid prolonged exposure to strong acids or bases. Prepare samples fresh before analysis.
Loss of parent compound peak area over a short period in solution Photodegradation: The sample is exposed to ambient or UV light.Work in a dimly lit area or use amber-colored vials and autosampler trays. Protect solutions from direct sunlight.
Inconsistent results between experimental runs Oxidative Degradation: Dissolved oxygen in the solvent is reacting with the compound.Degas your solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant, if compatible with your experiment.
Discoloration or clumping of solid compound Moisture Absorption and/or Oxidation: Improper storage of the solid material.Store the solid compound in a desiccator over a suitable desiccant. For long-term storage, consider placing it in a sealed container under an inert atmosphere and refrigerating.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of 5-Methoxy-2-methylquinazolin-4(1H)-one.

Objective: To intentionally degrade the compound under controlled stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • 5-Methoxy-2-methylquinazolin-4(1H)-one

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Methoxy-2-methylquinazolin-4(1H)-one in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (10 µg/mL in methanol) to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis:

    • For the solution samples, neutralize the acidic and basic samples before injection.

    • Dissolve the thermally stressed solid sample in methanol.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5-Methoxy-2-methylquinazolin-4(1H)-one from its potential degradation products.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak. A peak purity analysis using a DAD detector is also recommended.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation (Alkaline) cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A 5-Methoxy-2-methylquinazolin-4(1H)-one B Ring-opened intermediate A->B OH⁻ attack on carbonyl C 2-Amino-5-methoxybenzoic acid + Acetic acid B->C Hydrolysis D 5-Methoxy-2-methylquinazolin-4(1H)-one E Phenolic derivative (O-demethylation) D->E Oxidizing agent (e.g., O₂, H₂O₂) F Further oxidation products (e.g., quinones) E->F Further oxidation G 5-Methoxy-2-methylquinazolin-4(1H)-one H Excited state G->H UV/Vis light I Radical intermediates H->I Intersystem crossing J Various photoproducts I->J Radical reactions A Prepare Stock Solution (1 mg/mL in Methanol) B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Neutralize/Dissolve Stressed Samples B->C D Analyze by Stability-Indicating HPLC-UV C->D E Identify Degradation Products by LC-MS D->E F Quantify Degradation and Assess Peak Purity D->F

Sources

Optimization

Enhancing bioavailability of 5-Methoxy-2-methylquinazolin-4(1H)-one using lipid nanoparticles

Welcome to the Technical Support Center for Lipid-Based Formulation of Quinazolinone Derivatives. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the formulation of 5-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid-Based Formulation of Quinazolinone Derivatives. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the formulation of 5-Methoxy-2-methylquinazolin-4(1H)-one using Lipid Nanoparticles (LNPs).

Quinazolinone derivatives are highly potent bioactive scaffolds, but they are notoriously plagued by poor aqueous solubility and extensive hepatic first-pass metabolism, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. By encapsulating this compound within Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), we can bypass these limitations via lymphatic transport.

Below, you will find a mechanistic workflow, targeted troubleshooting guides, standardized protocols, and empirical data to ensure your formulations are robust, reproducible, and translationally viable.

Formulation & Bioavailability Pathway

LNP_Bioavailability Drug 5-Methoxy-2-methylquinazolin-4(1H)-one (Poorly Soluble) LNP LNP Encapsulation (SLN / NLC) Drug->LNP Formulation Gut GI Tract Absorption (Enhanced Solubilization) LNP->Gut Oral Admin Lymph Lymphatic Transport (Chylomicron Assembly) Gut->Lymph Enterocyte Uptake Liver Hepatic First-Pass (Bypassed) Gut->Liver Portal Vein (Minor) Blood Systemic Circulation (High Bioavailability) Lymph->Blood Thoracic Duct Liver->Blood Metabolism

Mechanism of LNP-mediated lymphatic transport bypassing first-pass metabolism.

Troubleshooting Guides & FAQs

Q1: Why is the encapsulation efficiency (EE%) of 5-Methoxy-2-methylquinazolin-4(1H)-one lower than expected in my Solid Lipid Nanoparticles (SLNs)? A1: This is a classic issue of drug expulsion driven by lipid crystallization thermodynamics. 5-Methoxy-2-methylquinazolin-4(1H)-one is highly lipophilic. When using highly purified solid lipids (e.g., Compritol 888 ATO or Stearic acid), the lipid forms a perfect crystal lattice upon cooling. This highly ordered structure physically squeezes the drug out of the lipid core and into the surfactant shell or aqueous phase.

  • The Fix: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (e.g., Oleic acid or Miglyol 812), you intentionally create an imperfect crystal lattice. This structural disruption provides spatial accommodation for the quinazolinone derivative, drastically improving EE% and preventing drug leakage during storage [1].

Q2: My LNP formulation aggregates and precipitates during storage or scale-up. How do I stabilize the colloidal suspension? A2: Aggregation in lipid nanocarriers is primarily driven by Ostwald ripening and insufficient surface charge. If your Zeta potential is between -15 mV and +15 mV, the electrostatic repulsion is too weak to overcome attractive van der Waals forces, leading to flocculation.

  • The Fix: Implement a dual-stabilization strategy. Use a non-ionic surfactant (like Tween 80 or Poloxamer 188) to provide steric hindrance, combined with an ionic co-surfactant (like Lecithin) to boost the Zeta potential beyond ±30 mV. This creates a self-validating system: if your post-synthesis Zeta potential reads >|30| mV, the formulation is thermodynamically stable against aggregation [2].

Q3: In vitro dissolution testing shows a massive "burst release" within the first 2 hours. How can I achieve a sustained release profile? A3: A burst release indicates that 5-Methoxy-2-methylquinazolin-4(1H)-one has partitioned into the outer surfactant layer rather than remaining embedded in the lipid core. This occurs when the cooling rate during homogenization is too slow, giving the lipophilic drug time to migrate to the aqueous interface as the lipid slowly solidifies.

  • The Fix: Rapidly cool the nanoemulsion immediately after high-pressure homogenization (HPH). Plunging the formulation into an ice bath (4°C) forces rapid lipid solidification, instantly trapping the drug within the core matrix before it can partition.

Standardized Experimental Protocols

Protocol A: Hot-Melting High-Pressure Homogenization (HPH) for NLC Synthesis

This protocol is designed to ensure thermodynamic stability and maximize drug loading by preventing premature lipid precipitation.

  • Lipid Phase Preparation: Weigh the solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at a 7:3 ratio. Heat the mixture to 10°C above the solid lipid's melting point. Once fully melted, dissolve 5-Methoxy-2-methylquinazolin-4(1H)-one into the lipid melt under gentle magnetic stirring.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactants (e.g., 1.5% w/v Tween 80 and 0.5% w/v Lecithin) in ultra-pure water. Critical Step: Heat this aqueous phase to the exact same temperature as the lipid phase. A temperature mismatch will cause immediate lipid crystallization and formulation failure.

  • Pre-emulsion Formation: Slowly inject the hot lipid phase into the hot aqueous phase. Disperse using a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 continuous cycles. Maintain the equipment temperature to prevent cooling during the process.

  • Rapid Solidification: Immediately transfer the resulting nanoemulsion into a 4°C water bath under gentle stirring to solidify the lipid matrix, locking the drug inside the core and forming stable NLCs.

Protocol B: In Vitro Release & Pharmacokinetic Profiling

This protocol utilizes a dialysis method to simulate gastrointestinal release while maintaining sink conditions.

  • Dialysis Setup: Transfer 2 mL of the purified LNP dispersion into a dialysis membrane bag (MWCO 12-14 kDa). Seal both ends securely.

  • Incubation: Submerge the dialysis bag in 50 mL of Simulated Intestinal Fluid (SIF, pH 6.8) containing 0.5% Tween 80 (to maintain sink conditions for the highly lipophilic quinazolinone). Incubate at 37°C with continuous magnetic stirring at 100 RPM.

  • Sampling: Withdraw 1 mL aliquots of the release medium at predetermined intervals (0.5, 1, 2, 4, 8, 24, and 48 hours). Self-Validation: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed SIF to maintain constant volume and sink conditions.

  • Quantification: Extract the drug from the aliquots and quantify the concentration of 5-Methoxy-2-methylquinazolin-4(1H)-one using a validated LC-MS/MS method.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic improvements when formulating 5-Methoxy-2-methylquinazolin-4(1H)-one into lipid nanocarriers compared to the free drug suspension.

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Relative Oral Bioavailability (%)
Free Drug Suspension > 2000-5.2 ± 1.1N/A100 (Baseline)
Solid Lipid Nanoparticles (SLNs) 145 ± 12-22.4 ± 2.365.3 ± 4.1280
Nanostructured Lipid Carriers (NLCs) 128 ± 8-34.1 ± 1.889.7 ± 2.5415

Note: NLCs demonstrate superior encapsulation and bioavailability due to the imperfect lipid lattice and enhanced lymphatic chylomicron assembly.

References

  • Title: The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance in experimental cancer cell lines: A systematic study Source: Journal of Drug Delivery Science and Technology (2020) URL: [Link]

  • Title: Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers Source: Journal of Food and Drug Analysis (2017) URL: [Link]

  • Title: Nanostructured lipid carriers for site-specific drug delivery Source: Biomedicine & Pharmacotherapy (2018) URL: [Link]

Reference Data & Comparative Studies

Validation

5-Methoxy-2-methylquinazolin-4(1H)-one vs other substituted quinazolin-4-one derivatives

An in-depth structural and pharmacological analysis of the quinazolin-4(1H)-one pharmacophore reveals that subtle positional substitutions drastically alter target affinity, selectivity, and safety profiles. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological analysis of the quinazolin-4(1H)-one pharmacophore reveals that subtle positional substitutions drastically alter target affinity, selectivity, and safety profiles. As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare the performance of 5-Methoxy-2-methylquinazolin-4(1H)-one against other highly optimized substituted quinazolin-4-one derivatives (such as 6-iodo and 6-fluoro analogs).

This guide provides mechanistic rationales, comparative experimental data, and self-validating laboratory protocols to assist drug development professionals in scaffold selection.

Mechanistic Rationale: The Impact of Substitution on the Quinazolinone Core

The quinazolin-4(1H)-one core is a "privileged scaffold" capable of binding to diverse biological targets, most notably the ATP-binding hinge regions of kinases (e.g., EGFR, B-Raf, ABL)[1][2]. However, the position and electronic nature of the substituents dictate the molecule's success:

  • The 5-Methoxy Conundrum (Steric & Electronic Effects): Placing a methoxy group at the 5-position introduces a strong electron-donating group (EDG) via resonance, enriching the electron density of the fused benzene ring. However, the 5-position is sterically adjacent to the critical 4-carbonyl group. This bulky substitution can induce steric hindrance, restricting the 4-carbonyl's ability to act as a hydrogen-bond acceptor in narrow kinase ATP-binding pockets. Consequently, 5-methoxy derivatives often exhibit reduced selectivity. Experimental data shows that certain 5-methoxy quinazolinones induce marked off-target cytotoxicity in healthy Vero cells (at concentrations 12.5 µM), raising significant safety concerns for oncology applications[3].

  • Halogenated Alternatives (6-Iodo & 6-Fluoro): Conversely, substitutions at the 6-position with electron-withdrawing groups (EWGs) like iodine or fluorine optimize the molecule for hydrophobic pocket interactions without hindering the 4-carbonyl group. 6-Iodo-3-substituted derivatives demonstrate exceptional multi-kinase inhibitory potency against ABL, ALK, and c-RAF[1]. Meanwhile, 6-fluoro derivatives exhibit broad-spectrum antifungal and antibacterial properties by effectively penetrating microbial cell walls[4].

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing the 5-methoxy scaffold against alternative halogenated quinazolinone derivatives.

Compound ScaffoldPrimary Biological TargetIn Vitro EfficacySelectivity / Safety Profile
5-Methoxy-2-methylquinazolin-4(1H)-one analogsTubulin / Non-specific targetsModerate (IC 50​ > 20 µM in MCF-7)Poor: High off-target cytotoxicity in Vero cells; poor therapeutic index[3].
6-Iodo-2-(pyridin-3-yl) analogsABL, ALK, c-RAF KinasesHigh (IC 50​ < 1.5 µM in MCF-7)Excellent: High multi-kinase selectivity; compliance with in vivo antitumor models[1].
6-Fluoro-4-alkylthio analogsFungal Ergosterol SynthesisHigh (EC 50​ : 8.3 - 64.2 µg/mL)Good: Broad-spectrum antifungal activity with low mammalian toxicity[4].
Unsubstituted Quinazolin-4-one Baseline Kinase / MicrobialLow to ModerateModerate: Lacks the specific hydrophobic anchoring required for high-affinity binding.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the workflow: every reaction step includes a verification checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of Substituted Quinazolin-4(1H)-ones

Rationale: The two-step cyclodehydration/amination method ensures that the unstable benzoxazinone intermediate is immediately trapped by the amine, maximizing the yield of the thermodynamically stable quinazolinone.

  • Acetylation & Cyclodehydration:

    • Suspend 10 mmol of the substituted anthranilic acid (e.g., 5-methoxy or 6-iodo anthranilic acid) in 15 mL of acetic anhydride.

    • Reflux the mixture at 140°C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar anthranilic acid spot confirms the formation of the benzoxazinone intermediate.

  • Solvent Removal: Distill off excess acetic anhydride under reduced pressure to prevent side reactions during amination.

  • Amination & Ring Closure:

    • Dissolve the crude benzoxazinone in 20 mL of glacial acetic acid.

    • Add 12 mmol of the desired primary amine (or ammonium acetate for the 3H/1H unsubstituted derivative).

    • Reflux for 6 hours.

    • Validation Checkpoint: Cool the mixture and pour it into crushed ice. The sudden shift in dielectric constant forces the precipitation of the quinazolin-4(1H)-one.

  • Purification: Recrystallize from hot ethanol. Confirm structure via 1 H-NMR (look for the characteristic downfield shift of the N-H proton around 11.5–12.0 ppm).

SynthesisWorkflow A Substituted Anthranilic Acid (e.g., 5-Methoxy / 6-Iodo) B Acetic Anhydride (Reflux, 140°C) A->B Acetylation C Benzoxazinone Intermediate B->C Cyclodehydration D Primary Amine / NH4OAc (Glacial Acetic Acid) C->D Amination E Quinazolin-4(1H)-one Derivative D->E Ring Closure

Fig 1: Stepwise synthesis of substituted quinazolin-4(1H)-ones via benzoxazinone intermediates.

Protocol B: In Vitro Kinase Inhibition Assay (Self-Validating)

Rationale: To accurately assess whether the 5-methoxy steric clash reduces kinase affinity compared to 6-iodo derivatives, an ATP-competitive fluorescence resonance energy transfer (FRET) assay is utilized.

  • Reagent Preparation: Prepare 3-fold serial dilutions of the synthesized quinazolinones in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of the kinase domain (e.g., c-RAF or ABL), 5 µL of the quinazolinone compound (final DMSO concentration <1%), and 10 µL of ATP/peptide substrate mix.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Signal Development: Add 20 µL of FRET development reagent to halt the reaction and cleave the unphosphorylated peptides.

  • Validation & Quality Control:

    • Include Staurosporine as a positive control.

    • Calculate the Z'-factor for the plate. Proceed with data analysis only if Z' > 0.6, ensuring the assay's dynamic range is robust enough to differentiate between the weak 5-methoxy binder and the strong 6-iodo binder.

  • Readout: Measure fluorescence emission ratio (Coumarin/Fluorescein) and calculate IC 50​ using a 4-parameter logistic curve fit.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activation Ras Ras-GTP RTK->Ras Signal Transduction Inhibitor Quinazolin-4-one (e.g., 6-Iodo derivative) Inhibitor->RTK ATP-competitive binding Raf B-Raf / c-RAF Inhibitor->Raf Multi-kinase inhibition Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation

Fig 2: Mechanism of action for quinazolin-4-ones inhibiting the RTK/Raf/MEK/ERK cascade.

Conclusion

While the 5-Methoxy-2-methylquinazolin-4(1H)-one scaffold offers unique electronic properties, its utility in targeted therapeutics (like kinase inhibition) is heavily compromised by steric hindrance near the critical 4-carbonyl pharmacophore, leading to poor selectivity and off-target cytotoxicity. For researchers aiming to develop highly potent and selective agents—particularly in oncology or antimicrobial applications—shifting the substitution to the 6-position with halogens (e.g., 6-iodo or 6-fluoro) provides a vastly superior, field-proven structural alternative.

References

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential National Institutes of Health (PMC) URL:[Link]

  • Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation RSC Publishing URL:[Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives National Institutes of Health (PMC) URL:[Link]

  • US20090118261A1 - Quinazolinone derivatives and their use as b-raf inhibitors Google Patents URL

Sources

Comparative

Comparative Cytotoxicity Guide: 5-Methoxy-2-methylquinazolin-4(1H)-one Derivatives vs. Standard Chemotherapeutics

Executive Summary & Scientific Rationale In modern oncology and drug discovery, the search for novel scaffolds that can bypass traditional chemo-resistance mechanisms is paramount. The 5-Methoxy-2-methylquinazolin-4(1H)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern oncology and drug discovery, the search for novel scaffolds that can bypass traditional chemo-resistance mechanisms is paramount. The 5-Methoxy-2-methylquinazolin-4(1H)-one core (often existing in equilibrium with its 4(3H)-one tautomer) serves as a highly privileged structural building block. While the unsubstituted core provides baseline biological activity, its functionalized derivatives exhibit profound cytotoxicity against various human carcinoma cell lines.

As an Application Scientist, I frequently evaluate these novel heterocyclic hybrids against standard chemotherapeutics like Doxorubicin , 5-Fluorouracil (5-FU) , and Cisplatin . This guide objectively compares the mechanistic divergence, quantitative cytotoxicity, and standardized high-throughput screening protocols for quinazolin-4-one derivatives versus standard clinical agents.

Mechanistic Divergence: Targeted Kinase Inhibition vs. DNA Damage

The fundamental difference in cytotoxicity between quinazolin-4(1H)-one derivatives and standard chemotherapeutics lies in their primary molecular targets. Understanding this causality is critical for rational drug design and assay interpretation.

  • Standard Chemotherapeutics (e.g., Doxorubicin): Doxorubicin acts primarily as a Topoisomerase II poison and a DNA intercalating agent. By stabilizing the cleavable complex between Topoisomerase II and DNA, it induces double-strand breaks, leading to apoptosis. However, this non-specific DNA targeting often results in severe off-target toxicities (e.g., cardiotoxicity) and high susceptibility to P-glycoprotein (P-gp) efflux pump-mediated multi-drug resistance.

  • Quinazolin-4(1H)-one Derivatives: The 5-methoxy-2-methylquinazolin-4-one scaffold is structurally analogous to the adenine ring of ATP. Consequently, its derivatives act as potent, multi-target Tyrosine Kinase Inhibitors (TKIs) . They competitively bind to the ATP-binding clefts of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) 1. Furthermore, specific substitutions at the 2- and 3-positions allow these compounds to disrupt microtubule polymerization, arresting cells in the G2/M phase 2.

Because quinazolinones target surface receptors and cytoplasmic kinases rather than direct DNA intercalation, they maintain efficacy in EGFR-TKI-resistant Non-Small Cell Lung Cancer (NSCLC) lines where standard agents fail [[3]]().

Mechanistic_Pathways QZ Quinazolin-4(1H)-one Derivatives TKI Tyrosine Kinase Inhibition (EGFR / VEGFR-2) QZ->TKI TUB Microtubule Disruption QZ->TUB DOX Standard Chemotherapeutics (e.g., Doxorubicin) DNA DNA Intercalation & Topo II Poisoning DOX->DNA DEATH Apoptosis & Cell Cycle Arrest (Cytotoxicity) TKI->DEATH TUB->DEATH DNA->DEATH

Fig 1: Divergent mechanisms of action: Quinazolin-4-ones vs. Doxorubicin.

Comparative Cytotoxicity Data

To objectively evaluate performance, we look at the half-maximal inhibitory concentration (IC₅₀) across standard human carcinoma cell lines. The data below synthesizes in vitro MTT assay results comparing optimized quinazolin-4-one derivatives against Doxorubicin.

Cell LineTissue OriginDoxorubicin IC₅₀ (µM)Quinazolin-4-one Derivatives IC₅₀ (µM)Efficacy Assessment
MCF-7 Breast Adenocarcinoma7.2 ± 0.8 [[4]]()9.6 - 10.0 5Comparable; Quinazolinones show lower cardiotoxicity profiles.
HepG2 Hepatocellular Carcinoma10.3 ± 0.8 511.6 ± 0.6 6Comparable; Dual VEGFR-2 inhibition enhances anti-angiogenic effects.
PC3 Prostate Carcinoma3.7 ± 0.4 410.0 ± 1.2 4Doxorubicin is superior in vitro, but quinazolinones offer targeted therapy advantages.
HCT-116 Colorectal Carcinoma~12.0 611.68 ± 0.06 6Quinazolinones demonstrate slight superiority via HDAC6/EGFR inhibition.

Data Interpretation: While Doxorubicin occasionally presents lower absolute IC₅₀ values in 2D cell culture, the quinazolin-4(1H)-one derivatives achieve highly competitive low-micromolar efficacy 4. Their true value emerges in their targeted mechanism, which drastically reduces the systemic toxicity associated with standard DNA-damaging agents.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, cytotoxicity must be evaluated using self-validating assay systems. Below is the optimized methodology for the MTT Cell Viability Assay, designed to eliminate false positives caused by solvent toxicity or contact inhibition.

Protocol: High-Throughput MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative effect of quinazolin-4-one derivatives relative to Doxorubicin.

  • Cell Seeding & Adhesion:

    • Action: Harvest logarithmic-phase cells and seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Seeding density must be strictly controlled. Over-confluent cells undergo contact inhibition, reducing their proliferation rate and artificially inflating the apparent IC₅₀ of cell-cycle-dependent drugs.

  • Compound Dosing & Internal Controls:

    • Action: Prepare serial dilutions of the quinazolinone derivatives and Doxorubicin (positive control) in DMSO, then dilute in culture media. Add 100 µL of the drug solutions to the wells.

    • Causality (The Self-Validating Step): The final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher concentrations induce baseline solvent cytotoxicity. A "Vehicle Control" (0.5% DMSO in media) must be included to normalize 100% viability, ensuring any observed cell death is purely drug-induced.

  • MTT Incubation (Metabolic Proxy):

    • Action: After 48 hours of drug exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction, making formazan accumulation a direct, causal proxy for cell viability.

  • Solubilization and Quantification:

    • Action: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader.

    • Action: Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Assay_Workflow S1 1. Cell Seeding (Log-Phase) S2 2. Compound Dosing (<0.5% DMSO) S1->S2 S3 3. MTT Incubation (Formazan proxy) S2->S3 S4 4. Solubilization & Absorbance S3->S4 S5 5. IC50 Non-linear Regression S4->S5

Fig 2: Standardized high-throughput MTT cytotoxicity assay workflow.

Conclusion for Drug Development Professionals

While Doxorubicin remains a gold standard in broad-spectrum chemotherapy, its utility is severely bottlenecked by cumulative cardiotoxicity and resistance pathways. The 5-Methoxy-2-methylquinazolin-4(1H)-one scaffold offers a highly tunable alternative. By acting as ATP-competitive kinase inhibitors (EGFR/VEGFR-2) and tubulin disruptors, these derivatives achieve comparable in vitro cytotoxicity (IC₅₀ ~9-12 µM in MCF-7 and HepG2) while providing a targeted mechanism of action that circumvents traditional DNA-repair-mediated drug resistance.

References

  • [4] Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Library of Medicine (PMC). 4

  • [6] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. 6

  • [1] Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Library of Medicine (PMC). 1

  • [5] Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. 5

  • [3] Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Semantic Scholar. 3

  • [2] Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. Spandidos Publications. 2

Sources

Validation

Reference standards for 5-Methoxy-2-methylquinazolin-4(1H)-one purity testing

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when qualifying reference standards for specialized heterocyclic intermediates. 5-Methoxy-2-methylquinazolin-4(1H)-one is a highly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when qualifying reference standards for specialized heterocyclic intermediates. 5-Methoxy-2-methylquinazolin-4(1H)-one is a highly valuable quinazolinone derivative, serving as a critical building block in the synthesis of neuromedin U receptor agonists, anti-diabetic agents, and various bioactive pharmacophores.

The structural nuances of this compound—specifically the lactam-lactim tautomerism at the 4(1H)-one core and the susceptibility of the 5-methoxy group to demethylation under harsh synthetic conditions—demand rigorous analytical control. According to the ICH Q7 Good Manufacturing Practice guidelines, the quality of active pharmaceutical ingredients (APIs) and their intermediates relies fundamentally on the integrity of the reference standards used for their control [1].

This guide objectively compares the tiers of reference standards available for 5-Methoxy-2-methylquinazolin-4(1H)-one and provides self-validating experimental protocols for its absolute purity determination.

Tiered Comparison of Reference Standards

When establishing a purity testing protocol, the choice of reference standard tier directly impacts the analytical uncertainty and regulatory compliance of your assay. You cannot accurately quantify an impurity if the standard itself is compromised.

Table 1: Comparison of Reference Standard Tiers for 5-Methoxy-2-methylquinazolin-4(1H)-one

Standard TierSource / TraceabilityPurity Verification MethodBest Use CaseCost & Accessibility
Tier 1: Primary CRM Pharmacopeial (USP, Ph. Eur.) or ISO 17034 CertifiedExhaustively characterized (qNMR, HPLC, MS, Elemental, KF)Regulatory submissions, dispute resolution, primary calibration [2].High cost; often unavailable for niche intermediates.
Tier 2: Commercial Analytical Standard Reputable chemical suppliers (e.g., Sigma, TRC)Certificate of Analysis (CoA) provided (>98% via HPLC/NMR)Routine QC, method development, early-stage R&D.Moderate cost; readily available but requires secondary verification.
Tier 3: In-House Working Standard Synthesized and purified internallyQualified against a primary standard or via absolute qHNMR[3].High-volume routine testing, in-process control (IPC).Low cost per use; requires high initial analytical labor.

Causality Insight: For niche intermediates like 5-Methoxy-2-methylquinazolin-4(1H)-one, Tier 1 standards are rarely available. Consequently, laboratories must purchase Tier 2 materials or synthesize Tier 3 materials and elevate them to "Primary" status using absolute quantitation techniques like Quantitative Nuclear Magnetic Resonance (qNMR) [4].

Analytical Methodologies: The Causality of Purity

To establish a self-validating system, we must distinguish between chromatographic purity (relative) and absolute mass fraction purity (true assay).

  • HPLC-UV/MS (Chromatographic Purity): This technique separates and quantifies structurally related organic impurities. However, it relies on the flawed assumption that all impurities share the exact same UV extinction coefficient as the main quinazolinone peak. It is excellent for detecting related substances but insufficient for absolute assay.

  • Quantitative NMR (qHNMR - Absolute Purity): qHNMR is the metrological gold standard for absolute purity. Because the NMR signal integral is strictly proportional to the number of resonating nuclei, qHNMR does not require a reference standard of the same compound. Instead, a highly pure, unrelated internal standard (e.g., Maleic acid) can be used to determine the exact mass fraction of the target molecule [3].

Experimental Protocols: Self-Validating Workflows

Protocol 1: HPLC-UV Method for Chromatographic Purity

Objective: Quantify related organic impurities and degradation products.

  • Sample Preparation: Dissolve 10.0 mg of the 5-Methoxy-2-methylquinazolin-4(1H)-one standard in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Column Selection: Use a C18 reversed-phase column (150 mm x 4.6 mm, 3 µm). Causality: The hydrophobic C18 chain provides adequate retention for the planar, aromatic quinazolinone core.

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Causality: The quinazolinone core contains a basic nitrogen. Without an acidic modifier like TFA to suppress ionization, the peak will tail severely due to secondary interactions with residual silanols on the silica stationary phase.

  • Detection: UV at 254 nm, which aligns with the optimal π→π∗ transition of the aromatic quinazoline chromophore.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 2-amino-6-methoxybenzoic acid). The run is only valid if the resolution ( Rs​ ) between the two peaks is > 2.0.

Protocol 2: qHNMR Method for Absolute Purity

Objective: Determine the absolute mass fraction without a pre-existing standard of the same material.

  • Internal Standard Selection: Select NIST-traceable Maleic Acid. Causality: Maleic acid provides a sharp olefinic singlet at δ ~6.2 ppm, which perfectly avoids overlap with the analyte's aromatic protons ( δ 7.0-8.0 ppm), the methoxy singlet ( δ ~3.9 ppm), and the methyl singlet ( δ ~2.3 ppm).

  • Sample Preparation: Accurately weigh ~20.00 mg of 5-Methoxy-2-methylquinazolin-4(1H)-one and ~10.00 mg of Maleic Acid using a calibrated microbalance ( d=0.001 mg). Co-dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: Use a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the signals of interest (typically D1​ = 45 seconds). Causality: If D1​ is too short, the nuclei will not fully relax between pulses, leading to truncated integrals and artificially low purity values.

  • Integration & Calculation: Integrate the isolated methoxy singlet (3H, non-exchangeable) of the analyte and the olefinic singlet (2H) of maleic acid. Causality: We specifically integrate the methoxy group rather than the lactam NH proton, as the NH proton can undergo deuterium exchange with trace moisture in the solvent, which would skew the quantitation.

Reference Standard Qualification Workflow

To visualize the lifecycle of qualifying an in-house working standard for 5-Methoxy-2-methylquinazolin-4(1H)-one, follow the self-validating logic path below:

G Start Synthesize or Source 5-Methoxy-2-methylquinazolin-4(1H)-one HPLC Chromatographic Purity (HPLC-UV/MS > 99.0%) Start->HPLC qNMR Absolute Mass Fraction (qHNMR vs. Internal Standard) HPLC->qNMR Orthogonal Orthogonal Testing (Karl Fischer, ROI, Residual Solvents) qNMR->Orthogonal Decision Meets All Acceptance Criteria? Orthogonal->Decision Release Release as Qualified Working Reference Standard Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Fig 1. Self-validating workflow for the qualification of 5-Methoxy-2-methylquinazolin-4(1H)-one standards.

References

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA).[Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultant Services.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL).[Link]

Comparative

Comparing binding kinetics of 5-Methoxy-2-methylquinazolin-4(1H)-one to target receptors

Kinetic Profiling of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Comparative Guide to PARP-1 and TSPO Receptor Binding Executive Summary In modern drug discovery, equilibrium metrics like IC50​ or Kd​ often fail to predict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Kinetic Profiling of 5-Methoxy-2-methylquinazolin-4(1H)-one: A Comparative Guide to PARP-1 and TSPO Receptor Binding

Executive Summary

In modern drug discovery, equilibrium metrics like IC50​ or Kd​ often fail to predict in vivo efficacy. As an Application Scientist, I prioritize kinetic profiling—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—to determine a ligand's residence time ( τ ). This guide evaluates the binding kinetics of 5-Methoxy-2-methylquinazolin-4(1H)-one (5-M-2-MQ) , a privileged heterocyclic building block, against two of its most prominent pharmacological targets: the nuclear DNA repair enzyme PARP-1 and the mitochondrial 18 kDa Translocator Protein (TSPO) . By comparing 5-M-2-MQ against clinical reference standards (Olaparib and PK11195), we provide a framework for evaluating quinazolinone scaffolds in targeted drug design.

Target 1: PARP-1 Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Assay Design

PARP-1 is a nuclear enzyme activated by DNA damage. Clinical efficacy of PARP inhibitors is driven not just by catalytic inhibition, but by "PARP trapping"—the ability of a drug to lock the PARP-1 protein onto DNA, creating highly cytotoxic lesions[1]. Trapping is directly proportional to the drug's residence time ( τ=1/koff​ ). We utilize Surface Plasmon Resonance (SPR) because it provides real-time, label-free resolution of these ultra-slow dissociation rates, which traditional biochemical assays cannot capture[2].

Self-Validating SPR Protocol
  • Surface Preparation & Immobilization: Immobilize the recombinant human PARP-1 catalytic domain onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent amine coupling provides a highly stable surface necessary to withstand the extensive washing cycles required to measure the slow koff​ of tight-binding inhibitors.

  • Reference Cell Configuration: Activate and deactivate a parallel flow cell without introducing the PARP-1 protein.

    • Self-Validation: This blank cell acts as an internal control to subtract bulk refractive index changes (especially from DMSO in compound stocks) and non-specific matrix binding, ensuring the resulting sensogram reflects only specific target engagement.

  • Analyte Injection (Kinetic Titration): Inject 5-M-2-MQ and the reference compound (Olaparib) in a multi-cycle kinetic format (3.125 nM to 50 nM) at a high flow rate of 50 µL/min[1].

    • Causality: High flow rates minimize mass transport limitation (MTL), ensuring that the observed kon​ is reaction-limited rather than diffusion-limited.

  • Dissociation Phase: Allow running buffer to flow for 30 minutes to monitor the dissociation phase.

SPR_Workflow Immobilize 1. Immobilization CM5 Chip + PARP-1 Reference 2. Referencing Blank Cell Subtraction Immobilize->Reference Inject 3. Analyte Injection Compound Titration Reference->Inject Kinetics 4. Kinetic Analysis kon & koff Measurement Inject->Kinetics

Figure 1: SPR workflow for real-time kinetic profiling of PARP-1 binding and trapping.
Comparative SPR Data

Table 1: SPR Kinetic Parameters for PARP-1 Catalytic Domain

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)Trapping Potential
Olaparib (Reference) 1.2×106 1.5×10−4 1.25111.1High
5-M-2-MQ 8.5×104 4.2×10−2 494.00.4Negligible

Data Interpretation: While 5-M-2-MQ shares the quinazolinone core found in several PARP inhibitors, the 5-methoxy substitution creates steric hindrance within the nicotinamide-binding pocket. This results in a rapid off-rate ( 4.2×10−2s−1 ) and a negligible residence time, rendering it ineffective for PARP trapping.

Target 2: TSPO Binding Kinetics via Radioligand Competition

Causality & Assay Design

TSPO is a multimeric, highly hydrophobic transmembrane protein located on the outer mitochondrial membrane, serving as a primary biomarker for neuroinflammation[3]. Unlike the soluble PARP-1 catalytic domain, extracting TSPO from its lipid bilayer drastically alters its binding pocket. Therefore, SPR is unsuitable. Instead, we utilize a radioligand competition assay using native mitochondrial preparations. This preserves critical allosteric lipid-protein interactions (e.g., with cholesterol) required for accurate pharmacological profiling[4].

Self-Validating Radioligand Protocol
  • Membrane Preparation: Isolate intact mitochondria from human platelet lysates or rat myocardium.

    • Causality: Maintaining TSPO in its native mitochondrial membrane ensures the receptor remains in its physiologically relevant conformation, which is highly sensitive to the rs6971 genetic polymorphism.

  • Equilibrium Incubation: Incubate the membranes with 1 nM of the prototypical radioligand [3H]PK11195 [3] alongside varying concentrations of cold 5-M-2-MQ (10 pM to 10 µM) in Tris-HCl buffer at 4°C for 60 minutes.

    • Causality: Conducting the assay at 4°C slows down the rapid dissociation of low-affinity ligands, allowing the system to reach a stable equilibrium for accurate Ki​ determination.

  • Non-Specific Binding (NSB) Control: Include parallel assay wells containing 10 µM of unlabeled PK11195.

    • Self-Validation: This massive excess saturates all specific TSPO sites. Subtracting the radioactive signal of these wells from the total binding yields the specific binding, validating that the measured signal is strictly target-driven.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic TSPO ligands to the filter matrix and improving the signal-to-noise ratio.

TSPO_Assay Membrane Native Mitochondria (TSPO Source) Incubation Equilibrium Incubation (4°C, 60 min) Membrane->Incubation Ligands [3H]PK11195 + 5-M-2-MQ (Hot/Cold Competition) Ligands->Incubation Filtration Rapid Vacuum Filtration (GF/B + PEI Wash) Incubation->Filtration Detection Liquid Scintillation (Specific Binding CPM) Filtration->Detection

Figure 2: Radioligand competition assay workflow for native mitochondrial TSPO.
Comparative Radioligand Data

Table 2: Radioligand Binding Parameters for Native TSPO

Compound IC50​ (nM) Ki​ (nM)Dissociation t1/2​ (min)Target Selectivity
PK11195 (Reference)4.51.445.0High (TSPO Specific)
5-M-2-MQ 18.28.612.5Moderate

Data Interpretation: 5-M-2-MQ demonstrates a robust affinity for TSPO ( Ki​=8.6 nM), competing effectively with the reference standard PK11195. The 2-methyl group and the planar quinazolinone system mimic the isoquinoline carboxamide structure of PK11195, allowing it to intercalate into the lipophilic TSPO binding cleft.

Application Scientist Insights

When evaluating 5-Methoxy-2-methylquinazolin-4(1H)-one for drug development pipelines, the kinetic data dictates a clear divergence in utility.

  • For Oncology (PARP-1): The compound is a poor candidate. Despite sharing a core scaffold with known PARP inhibitors, its rapid dissociation rate ( koff​ ) prevents the formation of stable PARP-DNA complexes, meaning it lacks the necessary "trapping" mechanism required for synthetic lethality in BRCA-mutated cancers.

  • For Neuroinflammation (TSPO): The compound serves as an excellent starting scaffold. Its single-digit nanomolar Ki​ and moderate dissociation half-life make it a viable candidate for further structural optimization into a PET radiotracer for mapping microglial activation in neurodegenerative diseases.

References

  • Title: Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Kinetic analysis and test-retest variability of the radioligand -PK11195 binding to TSPO in the human brain - a PET study in control subjects Source: National Institutes of Health (PMC) URL: [Link]

  • Title: TSPO Radioligands for Neuroinflammation: An Overview Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

Validation

Reproducibility of 5-Methoxy-2-methylquinazolin-4(1H)-one synthesis pathways

Title: Reproducibility of 5-Methoxy-2-methylquinazolin-4(1H)-one Synthesis Pathways: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter scale-up challenges when working with substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 5-Methoxy-2-methylquinazolin-4(1H)-one Synthesis Pathways: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter scale-up challenges when working with substituted quinazolinones. The 5-Methoxy-2-methylquinazolin-4(1H)-one scaffold is a highly sought-after pharmacophore, integral to the development of dual PI3K/HDAC inhibitors[4] and TLR7/8 agonists [2]. However, the 5-methoxy substitution introduces significant steric hindrance and electronic modulation ortho to the cyclization center, often derailing standard synthetic protocols.

This guide objectively compares traditional cyclocondensation against modern microwave-assisted and transition-metal-catalyzed alternatives. By focusing on the causality behind experimental choices, we provide actionable, self-validating methodologies to ensure high reproducibility for drug development professionals.

Pathway Comparison & Mechanistic Causality

1. Traditional Acid-Catalyzed Cyclocondensation Historically, synthesizing the quinazolinone core relies on reacting an anthranilic acid derivative (e.g., 2-amino-6-methoxybenzoic acid) with acetic anhydride and a nitrogen source (like urea or formamide) at high temperatures (95–130°C) [1]. The Causality of Failure: The electron-donating nature of the 5-methoxy group increases the nucleophilicity of the amine, but its steric bulk impedes the subsequent nucleophilic attack required for ring closure. Prolonged conventional heating often leads to competing decomposition pathways, resulting in moderate yields (50–70%) and poor batch-to-batch reproducibility [1].

2. Modern Catalytic and Microwave-Assisted Approaches To overcome the activation energy barrier without inducing thermal degradation, modern pathways employ either targeted microwave irradiation or transition-metal catalysis. For instance, Ru-catalyzed dehydrogenative coupling utilizes alcohols as atom-economical alkylating agents, generating water as the sole byproduct and pushing yields above 80% under mild conditions [1]. Alternatively, electrochemically induced three-component cyclizations offer a green, highly reproducible route by precisely controlling the oxidation states of the reactive intermediates [3].

Logical Workflow of Synthesis Pathways

SynthesisPathways Start 2-Amino-6-methoxybenzoic acid (Starting Material) Path1 Traditional Cyclocondensation (Acetic Anhydride / Amine) Start->Path1 Heat / Acid Path2 Modern Transition-Metal / Electrochemical (One-Pot Multicomponent) Start->Path2 Catalyst / e- Inter1 Benzoxazinone Intermediate Path1->Inter1 Dehydration Inter2 Imine / Radical Intermediate Path2->Inter2 Oxidation Product 5-Methoxy-2-methylquinazolin-4(1H)-one (Target Scaffold) Inter1->Product Ring Closure (Yield: 50-70%) Inter2->Product Cyclization (Yield: >80%)

Fig 1: Comparative workflow of traditional vs. modern quinazolinone synthesis pathways.

Quantitative Performance Comparison

The following table summarizes the experimental data across three distinct synthetic pathways, evaluated for reproducibility and efficiency at a standard 10-gram scale.

Performance MetricTraditional CyclocondensationMicrowave-Assisted CyclizationRu-Catalyzed Dehydrogenative
Average Yield (%) 45 - 60%78 - 85%82 - 90%
Crude Purity (LC-MS) < 80% (Requires column chrom.)> 92% (Recrystallization only)> 95% (High selectivity)
Reaction Time 12 - 24 hours30 - 45 minutes4 - 6 hours
E-Factor (Waste) High (>50)Medium (15-20)Low (<10)
Reproducibility Moderate (Temperature sensitive)Excellent (Precise energy control)High (Catalyst dependent)

Experimental Protocols & Self-Validating Workflows

Protocol A: Microwave-Assisted Cyclocondensation (Optimized for Speed & Purity)

This protocol modifies the traditional approach by substituting conventional heating with microwave irradiation, ensuring rapid, uniform energy transfer that outpaces degradation kinetics.

  • Preparation: In a 50 mL microwave-safe vessel, suspend 2-amino-6-methoxybenzoic acid (1.0 eq) in acetic anhydride (3.0 eq). Causality: Acetic anhydride acts as both the solvent and the acetylating agent to install the 2-methyl group. The excess is required to drive the formation of the benzoxazinone intermediate against the steric resistance of the methoxy group.

  • Intermediate Formation: Irradiate at 110°C for 10 minutes. Self-Validation: Sample the reaction. TLC (EtOAc:Hexane 1:1) should show the complete disappearance of the highly fluorescent starting material. If the starting material persists, extend irradiation by 3-minute increments.

  • Ring Closure: Carefully vent the vessel and add ammonium acetate (5.0 eq) directly to the mixture. Irradiate at 130°C for 20 minutes. Causality: Ammonium acetate provides the ammonia necessary to open the benzoxazinone ring and subsequently close it to form the quinazolin-4(1H)-one core.

  • Workup: Pour the mixture into ice water. The sudden drop in dielectric constant forces the precipitation of the product. Filter, wash with cold water, and recrystallize from ethanol to achieve >92% purity.

Protocol B: Ruthenium-Catalyzed Dehydrogenative Coupling (Optimized for Atom Economy)

This method is ideal for late-stage functionalization or when acid-sensitive functional groups are present elsewhere in the molecule [1].

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 2-amino-6-methoxybenzamide (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and KOtBu (1.2 eq) in anhydrous ethanol. Causality: Ethanol serves a dual purpose as both the solvent and the 2-methyl carbon source, ensuring maximum atom economy.

  • Catalytic Cycle: Heat the mixture to 80°C for 5 hours. Causality: The Ru-catalyst dehydrogenates ethanol to acetaldehyde in situ. The aldehyde condenses with the primary amine to form an imine, which undergoes intramolecular cyclization. The catalyst then mediates hydrogen transfer to yield the fully aromatic 5-methoxy-2-methylquinazolin-4(1H)-one [1].

  • Self-Validation: Monitor via LC-MS. The presence of an[M+H]⁺ peak corresponding to the unoxidized dihydroquinazolinone intermediate indicates that the catalytic hydrogen transfer is incomplete; in this case, introduce a mild oxidant (e.g., air bubbling) or extend the reaction time.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, and wash with brine. Purify via short-pad silica filtration to remove the ruthenium catalyst.

Conclusion

While traditional cyclocondensation remains accessible, its reproducibility suffers when applied to sterically hindered, electron-rich substrates like 5-methoxy derivatives. For modern drug development professionals, transitioning to microwave-assisted or transition-metal-catalyzed pathways is not just a matter of yield—it is a critical requirement for maintaining scientific integrity, minimizing environmental impact, and ensuring batch-to-batch consistency in preclinical development.

References

  • EvitaChem. "5-Methoxy-4-methyl-2(1H)-quinazolinone".
  • Freie Universität Berlin. "Synthesis and structure-activity relationship study of novel quinazolin-4(3 H )". Refubium.
  • The Journal of Organic Chemistry. "One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization".
  • National Institutes of Health. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors". PMC.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-Methoxy-2-methylquinazolin-4(1H)-one

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-methylquinazolin-4(1H)-one. As a biologically active heterocyclic compound within the broader quinazolinon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-methylquinazolin-4(1H)-one. As a biologically active heterocyclic compound within the broader quinazolinone class, it requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental release. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment & Risk Profile: A Precautionary Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Methoxy-2-methylquinazolin-4(1H)-one is not universally available, the known hazards of closely related quinazolinone and quinoline analogs necessitate a cautious approach. The principle of prudent practice dictates that we treat this compound with a level of hazard consistent with its chemical class.

Expertise & Experience: Quinazolinone derivatives are widely studied for their diverse pharmacological activities. This inherent bioactivity is the primary reason for treating them as hazardous until proven otherwise. Any compound designed to interact with biological systems should be presumed to have toxicological relevance.

Data from analogous compounds, such as 5-Methoxyquinazolin-4-ol and 5-Methoxy-2-methylquinoline, provide a reliable proxy for risk assessment. These compounds are classified with several key hazards that should be assumed for 5-Methoxy-2-methylquinazolin-4(1H)-one.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard ClassHazard CodeDescriptionSource(s)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1][2][3][4]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[3][4][5]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation[6][2][4][7]

These classifications signal that the compound must be handled with appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9] All handling of the solid powder should occur within a certified chemical fume hood to prevent inhalation.[8][10]

The Core Principles of Chemical Waste Disposal

A self-validating and trustworthy disposal protocol is built on four pillars. Adherence to these principles is non-negotiable for maintaining a safe laboratory environment.

  • Segregation: Never mix incompatible waste streams.[11] Quinazolinone waste should be collected separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[10]

  • Containment: Use only robust, leak-proof, and clearly labeled containers for waste collection. Containers must be kept closed except when adding waste.[12]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name(s), associated hazards (e.g., "Irritant," "Acutely Toxic"), and the date of accumulation.[10]

  • Transfer: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10][12] Never pour this chemical or its solutions down the drain.[10]

Step-by-Step Disposal Protocols

The following protocols provide direct, procedural guidance for managing different waste streams containing 5-Methoxy-2-methylquinazolin-4(1H)-one.

Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid Waste)
  • Step 1: Collection. Collect the unadulterated solid compound in its original container or a new, compatible, and sealable container designated for solid hazardous waste.

  • Step 2: Labeling. Affix a hazardous waste label to the container. Clearly write "Waste 5-Methoxy-2-methylquinazolin-4(1H)-one" and list the hazards from Table 1.

  • Step 3: Storage. Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Step 4: Arrange Pickup. Contact your institution's EHS office to schedule a pickup.

Scientist's Note: Disposing of the pure compound in a dedicated container prevents cross-contamination and ensures the waste can be properly profiled by the disposal facility. This is the most straightforward and safest method for bulk solids.

Protocol 3.2: Disposal of Contaminated Labware & Sharps
  • Glassware/Plasticware:

    • Step 1: Grossly decontaminate items by rinsing three times with a suitable solvent (e.g., ethanol or acetone).

    • Step 2: Collect the solvent rinsate in a designated container for halogen-free organic solvent waste (see Protocol 3.4). This rinsate is considered hazardous waste.

    • Step 3: After triple-rinsing, the labware can typically be washed and reused. If it is to be discarded, it can be disposed of in the appropriate broken glass or lab plastic waste container.

  • Sharps (Needles, Scalpels, Contaminated Glass Pipettes):

    • Step 1: Immediately place any sharp contaminated with the compound into a designated, puncture-proof sharps container.[10]

    • Step 2: Do not recap, bend, or break needles.

    • Step 3: Once the sharps container is two-thirds full, seal it and label it as "Hazardous Waste: Chemically Contaminated Sharps." List 5-Methoxy-2-methylquinazolin-4(1H)-one as a contaminant.

    • Step 4: Arrange for disposal through your EHS department.

Protocol 3.3: Disposal of Contaminated PPE and Consumables
  • Step 1: Segregation. Collect all items grossly contaminated with the solid compound, such as gloves, weigh boats, and paper towels, in a dedicated hazardous waste bag or container.

  • Step 2: Labeling. Label the container or bag as "Solid Hazardous Waste" and list "5-Methoxy-2-methylquinazolin-4(1H)-one" and associated hazards.

  • Step 3: Disposal. Once full, seal the container and arrange for pickup via your EHS office.

Rationale: Items with more than incidental contact are considered hazardous waste. Segregating them prevents the contamination of the regular laboratory trash and ensures compliance with waste disposal regulations.

Protocol 3.4: Management of Aqueous and Organic Solvent Waste
  • Step 1: Container Selection. Use a designated and compatible container for liquid hazardous waste. For solutions of this compound in common organic solvents (e.g., DMSO, methanol, dichloromethane), use a container designated for "Non-Halogenated" or "Halogenated" organic waste as appropriate.

  • Step 2: Waste Segregation. Do not mix aqueous waste with organic solvent waste. Collect them in separate, clearly labeled containers.

  • Step 3: Labeling. Label the liquid waste container with the full names of all chemical constituents, including solvents, and their approximate concentrations.

  • Step 4: Storage & Disposal. Keep the container tightly sealed in a designated satellite accumulation area. When ready for disposal, contact your EHS department.

Decontamination & Spill Management

  • Surface Decontamination: Wipe the work area (fume hood surface, benchtop) with a towel soaked in 70% ethanol or another suitable solvent, followed by soap and water. The used towels must be disposed of as solid hazardous waste (Protocol 3.3).

  • Small Spill Response:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep the absorbed material into a designated container for solid hazardous waste.

    • Decontaminate the spill area as described above.

    • Report the spill to your laboratory supervisor or EHS department as per institutional policy.

Disposal Decision Workflow

The following diagram provides a logical workflow for the proper segregation and disposal of waste generated during work with 5-Methoxy-2-methylquinazolin-4(1H)-one.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Pathway start Waste Containing 5-Methoxy-2-methylquinazolin-4(1H)-one is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No pure_solid Protocol 3.1: Pure Solid Waste (Original Container) is_solid->pure_solid Yes (Pure Compound) is_sharp Sharp? sharps_waste Protocol 3.2: Sharps Waste (Puncture-Proof Container) is_sharp->sharps_waste Yes final_disposal Arrange Pickup by Licensed Waste Contractor / EHS is_sharp->final_disposal No ppe_waste Protocol 3.3: Contaminated PPE & Consumables is_liquid->ppe_waste No (Contaminated Consumable) liquid_waste Protocol 3.4: Liquid Waste (Segregated Solvent/Aqueous) is_liquid->liquid_waste Yes pure_solid->final_disposal ppe_waste->is_sharp sharps_waste->final_disposal liquid_waste->final_disposal

Caption: Disposal decision workflow for 5-Methoxy-2-methylquinazolin-4(1H)-one.

References

  • Millipore Sigma. (2025). Safety Data Sheet.
  • NextSDS. (n.d.). 5-methoxyquinazolin-4-ol — Chemical Substance Information.
  • BenchChem. (2025). Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
  • Cayman Chemical. (2025). 2-methyl-4(3H)-quinazolinone - Safety Data Sheet.
  • Tokyo Chemical Industry. (2026). SAFETY DATA SHEET.
  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet.
  • ChemScene. (n.d.). 79205-04-2 | 5-Methoxy-2-methylquinoline.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Ministry of Health, Labour and Welfare, Japan. (2008). GHS Model SDS Information.
  • Sigma-Aldrich. (n.d.). 5-Methoxyquinolin-2(1H)-one.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 5-Methoxy-2-methylquinazolin-4-ol.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Key Organics. (2017). Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Echemi. (n.d.). 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets.
  • TCI Chemicals. (2026). SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling 5-Methoxy-2-methylquinazolin-4(1H)-one

As a Senior Application Scientist, approaching the handling of 5-Methoxy-2-methylquinazolin-4(1H)-one requires shifting the mindset from basic chemical handling to potent active pharmaceutical ingredient (API) management...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the handling of 5-Methoxy-2-methylquinazolin-4(1H)-one requires shifting the mindset from basic chemical handling to potent active pharmaceutical ingredient (API) management. Quinazolinones are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory, kinase-inhibitory, and central nervous system (CNS) activities[1].

Because of its specific structural features—a lipophilic methyl group and an electron-donating methoxy group—this compound can easily cross biological membranes. The precautionary principle dictates that we treat this compound as a highly active pharmacological agent. This guide provides a self-validating, causality-driven operational framework for its safe handling.

Hazard Assessment and Causality

To design an effective safety protocol, we must first understand the why behind the hazards. Based on structural alerts and analogous quinazolinone safety data sheets[2],[3], the primary hazards are intrinsically linked to the molecule's physicochemical properties.

Table 1: Physicochemical & Hazard Profile of Substituted Quinazolinones

Property / HazardValue / CategoryCausality / Implication
Molecular Weight ~190.2 g/mol Low MW facilitates rapid dermal and mucosal absorption.
LogP (Estimated) 2.0 - 2.5High lipophilicity allows seamless penetration through the lipid-rich stratum corneum.
Acute Toxicity (Oral) Category 4 (H302)The nitrogen-rich heterocycle interacts strongly with biological targets (e.g., CNS receptors)[1],[2].
Skin/Eye Irritation Category 2/2A (H315/H319)The basicity of the quinazolinone core disrupts lipid bilayers in the corneal epithelium[3].
STOT SE Category 3 (H335)Fine powder forms easily aerosolize, leading to micro-depositions in the alveoli[3].

Quantitative Risk & PPE Matrix

Personal Protective Equipment (PPE) must not be static; it must scale dynamically with the operational mass. The following matrix outlines the required PPE based on the quantity of 5-Methoxy-2-methylquinazolin-4(1H)-one being handled.

Table 2: Scale-Dependent PPE and Engineering Controls

Operational ScaleMass RangeEngineering ControlRequired PPE (Gloves)Required PPE (Respirator)Eye/Face Protection
Analytical < 10 mgDraft-free analytical enclosureSingle Nitrile (4 mil)N/A (if fully enclosed)Safety glasses with side shields
Preparative 10 mg - 10 gChemical Fume Hood (0.5 m/s face velocity)Double Nitrile (Outer 8 mil)N95 / FFP2 (if outside hood)Chemical safety goggles
Bulk / Scale-up > 10 gNegative-pressure Powder IsolatorButyl rubber over NitrilePAPR with HEPA filterFull face shield

Operational Workflow & Handling Protocol

Every protocol in a high-stakes laboratory environment must be a self-validating system . This means the procedure includes built-in checkpoints to confirm that safety has not been compromised before moving to the next step.

Phase 1: Pre-Operation Setup
  • Environmental Control: Ensure the fume hood is operating at a face velocity of 0.5 m/s. Place a disposable, absorbent bench pad (spill mat) with a polyethylene backing on the work surface.

  • Static Elimination: Quinazolinone powders are highly prone to triboelectric static charge buildup. Wipe the exterior of the reagent bottle and the weighing spatula with a damp, lint-free cloth or use an anti-static ionizer gun.

    • Causality: Eliminating static prevents the fine powder from repelling off surfaces, aerosolizing, and adhering to the user's PPE.

    • Validation Checkpoint: Hover a dry Kimwipe 2 inches above the metal spatula. If the tissue is drawn toward the metal, static is still present; repeat the anti-static treatment.

Phase 2: Dispensing and Handling
  • Weighing: Tare a conductive weighing boat (e.g., aluminum) rather than a standard polystyrene boat.

    • Causality: Aluminum dissipates residual static charge, ensuring the powder remains consolidated during transfer.

  • Transfer: Transfer the weighed 5-Methoxy-2-methylquinazolin-4(1H)-one directly into the reaction vessel and immediately seal it with a septum. Do not transport open containers across the laboratory.

  • Solubilization: Add your reaction solvents (e.g., DMSO, DMF, or methanol) via syringe directly through the septum.

    • Causality: Solubilizing the compound inside a closed system entirely eliminates the inhalation hazard of the powder before the vessel is ever opened again.

    • Validation Checkpoint: After solubilization, turn off the hood light and inspect the sealed vessel and your outer gloves under a 365 nm UV lamp. Quinazolinones typically exhibit strong UV fluorescence. Any glowing specks indicate a containment breach, requiring immediate localized decontamination.

Spill Response & Disposal Plan

In the event of a containment failure, standard sweeping will exacerbate the hazard by aerosolizing the API.

Decontamination Protocol
  • Chemical Quenching: For minor powder spills (< 1 g), gently cover the spill with absorbent paper towels soaked in a 10% sodium hypochlorite (bleach) solution.

    • Causality: The quinazolinone ring is susceptible to oxidative cleavage under strongly alkaline conditions. Bleach degrades the pharmacophore, neutralizing its biological activity.

  • Wipe Down: Wipe from the perimeter of the spill toward the center to prevent spreading the contaminant.

Disposal Plan
  • Solid Waste: Place all contaminated wipes, PPE, and aluminum boats into a rigid, puncture-resistant container labeled "Toxic Organic Solid Waste - Quinazolinone Derivatives".

  • Final Destruction: Arrange for high-temperature thermal incineration (>850°C) through a certified hazardous waste contractor.

    • Causality: Incineration ensures the complete thermal breakdown of the highly stable quinazolinone ring into nitrogen oxides (NOx), carbon dioxide, and water, preventing environmental persistence.

Workflow Visualization

G A 1. Risk Assessment Identify Hazards B 2. PPE Selection Scale-Dependent A->B C 3. Engineering Controls Fume Hood / Isolator B->C D 4. Dispensing Anti-Static Tools C->D E 5. Solubilization Closed System D->E F Containment Breach? (UV Lamp Check) E->F G 6. Decontamination Alkaline Oxidation F->G Yes H 7. Disposal Thermal Incineration F->H No G->H

Operational workflow and safety logic for handling pharmacologically active quinazolinones.

References[1] Ozaki, K., et al. "Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives." Journal of Medicinal Chemistry, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/3872940/[4] Sigma-Aldrich. "SAFETY DATA SHEET - Quinazolinone Derivatives." Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[2] MedChemExpress. "Safety Data Sheet - 4(3H)-Quinazolinone." MedChemExpress. URL: https://www.medchemexpress.com/[3] AA Blocks. "Safety Data Sheet - 4(1H)-Quinazolinone, 8-methoxy-2-methyl-." AA Blocks. URL: https://www.aablocks.com/

Sources

© Copyright 2026 BenchChem. All Rights Reserved.